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  • Product: 3-Ethyl-N-methyloxetan-3-amine
  • CAS: 1448960-73-3

Core Science & Biosynthesis

Foundational

3-Ethyl-N-methyloxetan-3-amine: Technical Guide to a High-Value Bioisostere

Executive Summary In the modern medicinal chemistry landscape, 3-Ethyl-N-methyloxetan-3-amine represents a critical "gem-dimethyl" surrogate. This building block allows researchers to introduce a quaternary center that m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern medicinal chemistry landscape, 3-Ethyl-N-methyloxetan-3-amine represents a critical "gem-dimethyl" surrogate. This building block allows researchers to introduce a quaternary center that modulates lipophilicity (LogD) and basicity (pKa) without the metabolic liabilities often associated with acyclic alkyl chains or carbocyclic rings.

This guide details the chemical identity, physicochemical advantages, synthesis pathways, and handling protocols for this specific oxetane derivative.

Part 1: Chemical Identity & Passport

3-Ethyl-N-methyloxetan-3-amine is a 3,3-disubstituted oxetane.[1][2] Structurally, it features a strained four-membered ether ring substituted at the 3-position with both an ethyl group and a secondary methylamine. This creates a quaternary carbon center that is sterically demanding yet metabolically robust.

Key Identifiers
Identifier TypeValueContext
CAS Number 1448855-04-6 Hydrochloride Salt (Commercial Standard)
CAS Number Not widely indexedFree Base (Typically generated in situ)
Chemical Formula C₆H₁₃NO · HClSalt Form
Molecular Weight 151.63 g/mol HCl Salt
Molecular Weight 115.17 g/mol Free Base
SMILES CCC1(COC1)NCFree Base
InChIKey ZLZKODDOKYJOMT-UHFFFAOYSA-NFree Base

Note on Stability: The hydrochloride salt (CAS 1448855-04-6) is the preferred form for storage and handling. The free base is a volatile liquid and is prone to polymerization or ring-opening if exposed to strong Lewis acids or high temperatures without stabilization.

Part 2: Physicochemical Profile & MedChem Utility[3]

The incorporation of the oxetane ring is not merely a structural variation; it is a strategic maneuver to alter the physicochemical landscape of a drug candidate.[1][2][3]

The "Oxetane Effect" on Basicity

Unlike a standard piperidine or cyclohexylamine, the oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect (-I) on the amine at the 3-position.

  • Result: The pKa of the amine is lowered by approximately 2–3 units .[4]

  • Benefit: This reduction in basicity decreases the percentage of the molecule that is ionized at physiological pH (7.4). This often improves membrane permeability (Papp) and reduces the risk of hERG channel inhibition, which is strongly correlated with high basicity.

Metabolic Blocking

The quaternary center at C3 removes any abstractable protons alpha to the ether oxygen or the amine (in the ring context).

  • Result: It blocks oxidative metabolism (CYP450) at this position.

  • Benefit: Extended half-life (

    
    ) compared to a gem-dimethyl cyclohexyl or acyclic analog.
    
Solubilization

The oxetane oxygen acts as a hydrogen bond acceptor (HBA) with a high dipole moment, significantly increasing aqueous solubility compared to a carbocyclic equivalent (e.g., 1-ethyl-1-methylaminocyclobutane).

Comparative Data Table
Property3-Ethyl-N-methyloxetan-3-amine1-Ethyl-N-methylcyclobutan-1-amine (Carbocyclic Analog)Impact
pKa (Calc.) ~7.8 - 8.2~10.5Reduced Basicity (Better Permeability)
LogP ~0.1~1.5Lower Lipophilicity (Reduced nonspecific binding)
TPSA ~21 Ų~12 ŲHigher Polarity
Metabolic Stability High (Quaternary C)Moderate (Ring oxidation possible)Improved Stability

Part 3: Synthesis & Manufacturing Pathways

Synthesizing 3,3-disubstituted oxetanes requires overcoming the ring strain and preventing ring opening. The most robust route to 3-Ethyl-N-methyloxetan-3-amine utilizes the "Curtius Rearrangement" strategy, starting from the commercially available 3-ethyl-3-oxetanemethanol.

Reaction Workflow (DOT Diagram)

SynthesisPath Start 3-Ethyl-3-oxetanemethanol (Starting Material) Step1 Oxidation (Jones or TEMPO) Start->Step1 Acid 3-Ethyl-3-oxetane carboxylic acid Step1->Acid Step2 Curtius Rearrangement (DPPA, tBuOH) Acid->Step2 Formation of Isocyanate BocAmine N-Boc-3-ethyl oxetan-3-amine Step2->BocAmine Trapping with tBuOH Step3 Alkylation (NaH, MeI) BocAmine->Step3 Methylated N-Boc-3-ethyl- N-methyl-oxetan-3-amine Step3->Methylated Step4 Deprotection (HCl/Dioxane) Methylated->Step4 Final 3-Ethyl-N-methyloxetan -3-amine HCl Step4->Final

Caption: Step-wise synthesis of 3-Ethyl-N-methyloxetan-3-amine HCl via the Curtius Rearrangement route, ensuring preservation of the sensitive oxetane ring.

Detailed Protocol: Curtius Route
  • Oxidation: 3-Ethyl-3-oxetanemethanol is oxidized to the carboxylic acid. Note: Avoid harsh acidic oxidants (like chromic acid with H2SO4) which may open the ring. TEMPO/NaOCl is preferred.

  • Curtius Rearrangement: The carboxylic acid is treated with Diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol.

    • Mechanism:[5][6] The acid forms an acyl azide -> rearranges to isocyanate -> trapped by t-BuOH to form the Boc-protected amine.

  • Methylation: The Boc-amine is deprotonated with Sodium Hydride (NaH) in DMF at 0°C, followed by the addition of Methyl Iodide (MeI).

  • Deprotection: The N-Boc group is removed using 4M HCl in Dioxane.

    • Critical Control: Do not use aqueous HCl or heat, as this will hydrolyze the oxetane ring to a 1,3-diol. Anhydrous conditions are essential.

Part 4: Handling & Safety Protocol

Stability Warning

Oxetanes are acid-sensitive . While the 3,3-disubstitution pattern provides kinetic stability (the "Thorpe-Ingold" effect), the ring will open in the presence of strong aqueous acids or Lewis acids (e.g., BF3·OEt2, AlCl3).

Storage
  • Form: Store as the Hydrochloride salt.

  • Temperature: -20°C (Long term) or 2–8°C (Working stock).

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.

Emergency Procedures
  • Skin Contact: Wash immediately with soap and water. Oxetanes are alkylating agents; treat as a potential mutagen.

  • Spill: Neutralize with weak base (Sodium Bicarbonate) before disposal to prevent acid-catalyzed polymerization.

Part 5: Strategic Application in Drug Design

The "Gem-Dimethyl" Switch

In Fragment-Based Drug Discovery (FBDD), replacing a gem-dimethyl group with an oxetane is a high-value tactic.[3]

Scenario: You have a lead compound with a hydrophobic gem-dimethyl group that suffers from high metabolic clearance. Solution: Replace the gem-dimethyl carbon with the oxetane oxygen.[1][7][3]

Bioisostere Sub1 Gem-Dimethyl (Lipophilic, Metabolic Risk) Arrow Bioisosteric Replacement Sub1->Arrow Sub2 Oxetane (Polar, Metabolically Stable) Arrow->Sub2

Caption: The strategic replacement of a gem-dimethyl group with an oxetane ring to improve metabolic stability and solubility.[1][3]

Case Study Relevance

This specific amine (3-Ethyl-N-methyl...) is particularly useful when the target binding pocket has a small hydrophobic cleft (accommodating the ethyl group) but requires a polar interaction vector (the amine) without the high basicity that leads to phospholipidosis.

References

  • Wuitschik, G., et al. (2006).[8] "Oxetanes as Promising Modules in Drug Discovery."[1][2][7][3][8][9] Angewandte Chemie International Edition. A foundational text establishing oxetanes as stable, polar surrogates for gem-dimethyl groups.[1][2]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][7][9] Chemical Reviews. Comprehensive review covering the synthesis of 3,3-disubstituted oxetanes.

  • Barnes-Seeman, D. (2012). "The role of oxetanes in drug discovery." Journal of Medicinal Chemistry. Discusses the pKa modulation effects of the oxetane ring.

  • BLD Pharm. (2025). "Product Certificate: 3-Ethyl-N-methyloxetan-3-amine hydrochloride." Commercial verification of the CAS 1448855-04-6.

Sources

Exploratory

molecular weight and formula of 3-Ethyl-N-methyloxetan-3-amine

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Ethyl-N-methyloxetan-3-amine Part 1: Molecular Identity & Physicochemical Architecture In modern drug discovery, the "Magic Methyl" effect is oft...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Ethyl-N-methyloxetan-3-amine

Part 1: Molecular Identity & Physicochemical Architecture

In modern drug discovery, the "Magic Methyl" effect is often superseded by the "Oxetane Effect." 3-Ethyl-N-methyloxetan-3-amine represents a high-value bioisostere, specifically designed to replace gem-dimethyl or carbonyl groups while modulating basicity and lipophilicity.

Unlike flexible acyclic amines, this compound introduces a rigid, sp³-rich vector that enhances metabolic stability by blocking the α-carbon sites susceptible to Cytochrome P450 oxidation.

Stoichiometric & Property Verification
PropertyValueTechnical Note
IUPAC Name N-Methyl-3-ethyloxetan-3-amine
Common Name 3-Ethyl-N-methyloxetan-3-amine
CAS Number 1448960-73-3 (Free Base)1448855-04-6 (HCl Salt)Primary identifier for procurement.[1]
Molecular Formula C₆H₁₃NO Confirmed via elemental summation (C=6, H=13, N=1, O=1).
Molecular Weight 115.17 g/mol Exact Mass: 115.0997
SMILES CNC1(CC)COC1Quaternary carbon at position 3.
Predicted pKa ~7.2 – 7.6~3 units lower than acyclic analogs due to the inductive effect of the oxetane oxygen.
LogP (Predicted) ~0.1 to 0.4Low lipophilicity aids in maintaining LLE (Ligand-Lipophilicity Efficiency).

Part 2: The "Oxetane Advantage" in Drug Design

The incorporation of the oxetane ring at the 3-position of an amine creates a specific electronic environment. The oxygen atom in the ring exerts a strong electron-withdrawing inductive effect (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) through the 

-framework.

Mechanism of Action:

  • Basicity Modulation: Standard aliphatic amines (e.g., diethylamine) have a pKa

    
     10.5. The oxetane ring pulls electron density away from the nitrogen lone pair, lowering the pKa to the physiological range (7.2–7.6). This reduces the energy penalty for desolvation upon protein binding.
    
  • Solubility: The exposed oxygen atom serves as a hydrogen bond acceptor (HBA), significantly improving aqueous solubility compared to a carbocyclic analog (e.g., cyclobutane).

  • Conformational Lock: The 3,3-disubstitution creates a "gem-disubstituted" effect, restricting the rotatable bond vectors of the N-methyl and Ethyl groups, potentially reducing the entropic penalty of binding.

OxetaneLogic Start Lead Compound (High Lipophilicity / High pKa) Strategy Strategy: Oxetane Bioisosterism Start->Strategy Effect1 Inductive Effect (-I) Lowers pKa (~7.4) Strategy->Effect1 Effect2 H-Bond Acceptor Increases Solubility Strategy->Effect2 Effect3 Metabolic Block Prevents N-dealkylation Strategy->Effect3 Outcome Optimized Lead (High LLE, Bioavailable) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 1: Decision logic for incorporating the 3-amino-oxetane motif during lead optimization.

Part 3: Synthetic Methodology

While 3-ethyl-3-aminooxetane is commercially available, the N-methylated derivative often requires in-house synthesis to ensure purity and avoid over-alkylation (quaternization).

Critical Warning: Direct alkylation of the primary amine with methyl iodide (MeI) is NOT recommended as it leads to a mixture of mono-, di-, and quaternary ammonium salts that are difficult to separate.

Recommended Protocol: The Boc-Protection Route

This 3-step protocol guarantees the exclusive formation of the secondary amine.

Reagents Required:

  • Starting Material: 3-Ethyl-3-aminooxetane (CAS 1363383-14-5).[2]

  • Boc-Anhydride (

    
    ).
    
  • Methyl Iodide (MeI) or Dimethyl Sulfate.[3]

  • Sodium Hydride (NaH, 60% dispersion).

  • Trifluoroacetic Acid (TFA) or HCl/Dioxane.

Step-by-Step Workflow:

  • Boc-Protection:

    • Dissolve 3-ethyl-3-aminooxetane (1.0 eq) in DCM.

    • Add

      
       (1.5 eq) and 
      
      
      
      (1.1 eq).
    • Stir at RT for 4 hours. Wash with mild acid (citric acid) to remove unreacted amine.

    • Result:tert-butyl (3-ethyl-3-oxetanyl)carbamate.

  • N-Methylation (The Critical Step):

    • Dissolve the carbamate in anhydrous DMF under

      
       atmosphere.
      
    • Cool to 0°C. Add NaH (1.2 eq) carefully. Stir 15 min for deprotonation.

    • Add MeI (1.1 eq) dropwise. Warm to RT and stir for 2 hours.

    • Note: The oxetane ring is generally stable to NaH/DMF conditions, but avoid excessive heating (>60°C).

  • Deprotection:

    • Dissolve the methylated intermediate in DCM.

    • Add TFA (20% v/v). Stir for 1 hour.

    • Workup (Crucial): Evaporate TFA. Basify with saturated

      
       (do not use strong NaOH if avoiding ring opening is critical, though oxetanes are base-stable). Extract with DCM/IPA (3:1) due to high polarity.[4]
      

Synthesis SM Start: 3-Ethyl-3-aminooxetane (Primary Amine) Step1 Step 1: Boc-Protection (Boc2O, Et3N, DCM) SM->Step1 Inter1 Intermediate: N-Boc-3-ethyl-3-aminooxetane Step1->Inter1 Step2 Step 2: Methylation (NaH, MeI, DMF, 0°C) Inter1->Step2 Inter2 Intermediate: N-Methyl-N-Boc-oxetane Step2->Inter2 Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Inter2->Step3 Product Product: 3-Ethyl-N-methyloxetan-3-amine Step3->Product

Figure 2: Controlled synthesis of the secondary amine to prevent over-alkylation.

Part 4: Handling & Stability (Safety)

  • Acid Sensitivity: Oxetanes are cyclic ethers with significant ring strain (~106 kJ/mol). While 3,3-disubstituted oxetanes are kinetically stable, they will undergo ring-opening polymerization or hydrolysis in strong aqueous acids (e.g., 6M HCl, heat).

    • Storage: Store as the HCl salt in a desiccator, or as a free base at -20°C under inert gas.

    • Reaction Conditions: Avoid strong Lewis acids (

      
      , 
      
      
      
      ) unless ring opening is the intended reaction.
  • Toxicity: Treat as a potential alkylating agent. Use standard PPE (gloves, goggles, fume hood).

Part 5: References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group." Angewandte Chemie International Edition, 49(16), 2816-2820.

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233.

  • BLD Pharm. (2023). "Product Analysis: 3-Ethyl-N-methyloxetan-3-amine hydrochloride." BLD Pharm Catalog, CAS 1448855-04-6.[1]

  • Barnes-Seeman, D. (2012). "The role of oxetanes in drug discovery." Future Medicinal Chemistry, 4(11).

Sources

Foundational

A Technical Guide to the Physicochemical Properties of 3-Ethyl-N-methyloxetan-3-amine: A Focused Analysis of pKa

Executive Summary The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry. Its incorporation into drug candidates can favorably modulate key physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry. Its incorporation into drug candidates can favorably modulate key physicochemical properties, including metabolic stability, lipophilicity, and aqueous solubility[1]. A particularly significant, yet complex, consequence of introducing an oxetane is its profound influence on the basicity (pKa) of proximal amine functionalities. This guide provides an in-depth analysis of the pKa of a specific oxetane-containing compound, 3-Ethyl-N-methyloxetan-3-amine. As no direct experimental value is publicly available, this document synthesizes data from structural analogs, explores the underlying chemical principles governing its basicity, and provides detailed protocols for both theoretical prediction and empirical determination. The analysis concludes that the pKa of the target molecule is likely in the range of 8.8 to 9.2 , a significant reduction from typical acyclic secondary amines, driven by the powerful inductive effect of the oxetane ring.

Introduction: The Strategic Importance of pKa in Drug Design

The acid dissociation constant (pKa) of an ionizable group is a critical determinant of a drug molecule's behavior in a biological system. It dictates the degree of ionization at a given pH, which in turn governs fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

  • Solubility: The ionized form of a molecule is typically more water-soluble than its neutral counterpart.

  • Permeability: Neutral species generally exhibit higher permeability across lipid membranes (e.g., the gut wall and cell membranes).

  • Target Binding: The charge state of a molecule can be crucial for electrostatic interactions with its biological target.

  • Off-Target Effects: High basicity in drug candidates has been linked to adverse effects, such as hERG channel inhibition and phospholipidosis[2][3].

3-Ethyl-N-methyloxetan-3-amine incorporates a secondary amine, a common basic center in many pharmaceuticals. However, its attachment to a 3-substituted oxetane ring introduces a structural feature known to significantly modulate basicity. Accurately understanding and determining this pKa value is therefore essential for any research or drug development program involving this or structurally related molecules.

Theoretical pKa Estimation: A Structure-Based Analysis

The basicity of the secondary amine in 3-Ethyl-N-methyloxetan-3-amine is the result of a balance between opposing electronic effects from its substituents.

The Basicity-Enhancing Alkyl Groups

In isolation, the methyl and ethyl groups attached to and near the nitrogen atom are alkyl groups with a positive inductive effect (+I). They donate electron density toward the nitrogen, increasing the electron density of the lone pair and making it more available for protonation. This effect increases basicity. For comparison, simple acyclic secondary amines with similar substitution patterns have relatively high pKa values:

  • Diethylamine: pKa ≈ 10.98 - 11.09[4][5][6]

  • N-Ethylmethylamine: pKa ≈ 10.9[7]

These values serve as a baseline for an N-alkyl, N-alkyl amine core, absent any strong electron-withdrawing influences.

The Basicity-Attenuating Oxetane Ring

The defining structural feature is the oxetane ring. Due to the high electronegativity of the oxygen atom and the inherent strain in the four-membered ring, the oxetane moiety acts as a potent sigma-electron-withdrawing group (-I)[1][8]. This inductive effect pulls electron density away from the C3 position and, consequently, from the attached nitrogen atom. This delocalization reduces the availability of the nitrogen's lone pair, thereby decreasing the amine's basicity and lowering its pKa.

The magnitude of this effect is significant. Studies have demonstrated that placing an oxetane ring alpha to an amine can reduce its pKa by as much as 2.7 units[2].

Estimation by Structural Analogy

The most reliable method for estimating the pKa of 3-Ethyl-N-methyloxetan-3-amine is to use the experimentally determined pKa of its closest structural analog, N-methyloxetan-3-amine , which has a reported pKa of 8.67 [9].

The only structural difference between this analog and our target molecule is the addition of an ethyl group at the C3 position of the oxetane ring. This ethyl group, being a weak +I donor, will contribute a small amount of electron density through the carbon framework to the nitrogen. This should slightly counteract the oxetane's withdrawing effect, leading to a marginal increase in basicity.

Therefore, the pKa of 3-Ethyl-N-methyloxetan-3-amine is predicted to be slightly higher than 8.67. A reasonable estimate places it within the 8.8 to 9.2 range.

The following diagram and table summarize the interplay of these structural factors.

pKa_Factors cluster_molecule 3-Ethyl-N-methyloxetan-3-amine cluster_effects Electronic Influences on pKa cluster_positive Basicity Enhancing (+I) cluster_negative Basicity Attenuating (-I) mol Structure N Nitrogen (Basic Center) methyl N-Methyl Group methyl->N Donates e⁻ density ethyl_C3 C3-Ethyl Group ethyl_C3->N Donates e⁻ density (weakly) oxetane Oxetane Ring (Strong Inductive Effect) oxetane->N Withdraws e⁻ density

Caption: Structural factors influencing the pKa of the target molecule.

Table 1: Comparison of pKa Values for 3-Ethyl-N-methyloxetan-3-amine and Related Analogs

CompoundStructureKey FeaturesReported/Estimated pKaReference(s)
Diethylamine(CH₃CH₂)₂NHAcyclic secondary amine10.98 - 11.09[4][5][6]
N-EthylmethylamineCH₃NHCH₂CH₃Acyclic secondary amine~10.9[7]
N-methyloxetan-3-amineSecondary amine α to oxetane8.67[9]
3-Ethyl-N-methyloxetan-3-amine Target Molecule 8.8 - 9.2 (Estimated) N/A

Methodologies for pKa Determination

To move beyond estimation, direct experimental measurement or high-level computational prediction is required.

In Silico pKa Prediction

Modern computational chemistry offers powerful tools for pKa prediction.[10][11][12][13] These methods are particularly useful for novel compounds where physical samples may be scarce.

  • Principle: The core of the method involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction (BH⁺ ⇌ B + H⁺) in a simulated aqueous environment. The pKa is then derived directly from this energy difference.

  • Methodology: This typically involves quantum mechanical calculations, such as Density Functional Theory (DFT), coupled with a continuum solvation model (e.g., PCM, SMD, COSMO) to account for the effects of water.[13]

  • Trustworthiness: The accuracy of these predictions is highly dependent on the level of theory, the basis set, and the solvation model used. For reliable results, it is crucial to benchmark the chosen method against a set of known amines with similar structural features. The mean absolute deviation for well-calibrated methods can be as low as 0.1-0.3 pKa units.[10][12]

Experimental pKa Determination: Potentiometric Titration

Potentiometric titration remains the "gold standard" for accurate pKa determination due to its reliability and direct measurement of proton activity (pH).[14][15]

Protocol: Step-by-Step Methodology for Potentiometric Titration

  • Materials & Apparatus:

    • 3-Ethyl-N-methyloxetan-3-amine hydrochloride (or free base)

    • Standardized 0.1 M Hydrochloric Acid (HCl)

    • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

    • High-purity deionized water

    • Potassium Chloride (KCl) for ionic strength adjustment

    • Calibrated pH meter with a glass electrode (accuracy ±0.01 pH units)

    • Automatic titrator or manual burette (Class A)

    • Stir plate and magnetic stir bar

    • Temperature probe

  • Sample Preparation:

    • Accurately weigh ~0.5 mmol of the compound and dissolve it in ~50 mL of deionized water in a thermostatted beaker.

    • Add KCl to achieve a constant ionic strength (e.g., 0.1 M) to minimize activity coefficient fluctuations.

    • If starting with the free base, pre-acidify the solution with a known excess of standardized HCl to fully protonate the amine.

  • Titration Procedure:

    • Immerse the calibrated pH electrode and temperature probe into the stirred sample solution.

    • Begin titrating with the standardized NaOH solution, adding small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point. This can be determined in several ways:

      • Henderson-Hasselbalch Equation: The pKa is the pH where half of the titrant required to reach the equivalence point has been added.

      • First Derivative Plot: Plot ΔpH/ΔV vs. V. The peak of this curve corresponds to the equivalence point. The half-equivalence point is half of this volume.

      • Gran Plot: A linearization method that can accurately locate the equivalence point.

The entire experimental workflow is depicted below.

Titration_Workflow cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis prep1 Calibrate pH Meter (pH 4, 7, 10 buffers) prep2 Prepare Standardized 0.1 M NaOH Titrant prep3 Prepare Analyte Solution (Known mass + water + KCl) exec1 Add Titrant in Precise Increments prep3->exec1 exec2 Stir and Allow pH to Equilibrate exec1->exec2 Repeat exec3 Record pH and Volume Added exec2->exec3 Repeat exec3->exec1 Repeat an1 Plot pH vs. Volume exec3->an1 an2 Determine Equivalence Point (e.g., First Derivative) an1->an2 an3 Calculate Half-Equivalence Point Volume an2->an3 an4 Determine pKa (pH at Half-Equiv. Point) an3->an4

Sources

Protocols & Analytical Methods

Method

synthesis procedures for 3-Ethyl-N-methyloxetan-3-amine

An Application Note and Protocol Guide for the Synthesis of 3-Ethyl-N-methyloxetan-3-amine Abstract The oxetane motif has become a cornerstone in modern medicinal chemistry, prized for its ability to confer improved phys...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for the Synthesis of 3-Ethyl-N-methyloxetan-3-amine

Abstract

The oxetane motif has become a cornerstone in modern medicinal chemistry, prized for its ability to confer improved physicochemical properties such as aqueous solubility and metabolic stability while acting as a versatile bioisostere for commonly used groups like gem-dimethyl and carbonyls.[1][2][3] This guide provides a detailed, research-grade protocol for the multi-step synthesis of 3-Ethyl-N-methyloxetan-3-amine, a valuable substituted amino-oxetane building block for drug discovery programs. The synthesis is presented in two primary stages: first, the preparation of the key intermediate, 3-amino-3-ethyloxetane, starting from oxetan-3-one; and second, the controlled N-mono-methylation to yield the target secondary amine. The protocols emphasize not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical checkpoints necessary for successful execution in a research and development setting.

Introduction to Synthetic Strategy

The synthesis of 3,3-disubstituted oxetanes, particularly those bearing an amine functionality, requires a robust and carefully planned synthetic route. Our strategy leverages the commercially available and highly reactive starting material, oxetan-3-one, to construct the core structure. The overall synthetic pathway is designed for clarity, efficiency, and scalability.

The retrosynthetic analysis reveals a logical disconnection strategy:

  • The target secondary amine, 3-Ethyl-N-methyloxetan-3-amine (1) , can be prepared from its primary amine precursor, 3-amino-3-ethyloxetane (2) , via a controlled N-methylation reaction.

  • The primary amine (2) can be accessed from a tertiary alcohol, 3-ethyloxetan-3-ol (3) , through a Ritter reaction and subsequent hydrolysis. This approach efficiently installs the nitrogen atom at the desired quaternary center.

  • The tertiary alcohol (3) is readily synthesized through the nucleophilic addition of an ethyl organometallic reagent to oxetan-3-one (4) .

This forward-thinking approach allows for the creation of the challenging 3,3-disubstituted oxetane core early in the sequence, followed by precise functional group manipulations.

Retrosynthesis Target 3-Ethyl-N-methyloxetan-3-amine (1) PrimaryAmine 3-Amino-3-ethyloxetane (2) Target->PrimaryAmine N-Methylation TertiaryAlcohol 3-Ethyloxetan-3-ol (3) PrimaryAmine->TertiaryAlcohol Ritter Reaction / Hydrolysis Ketone Oxetan-3-one (4) TertiaryAlcohol->Ketone Grignard Reaction

Caption: Retrosynthetic analysis of 3-Ethyl-N-methyloxetan-3-amine.

PART 1: Synthesis of Key Intermediate: 3-Amino-3-ethyloxetane (2)

This section details the two-step synthesis of the primary amine intermediate starting from oxetan-3-one.

Protocol 1.1: Synthesis of 3-Ethyloxetan-3-ol (3)

This protocol describes the addition of an ethyl group to the carbonyl of oxetan-3-one using a Grignard reagent. The formation of the tertiary alcohol is a critical step in building the 3,3-disubstituted core.[4][5]

Materials & Equipment

Reagent/Equipment Details
Reagents Oxetan-3-one, Ethylmagnesium bromide (1.0 M in THF), Anhydrous Tetrahydrofuran (THF), Saturated aq. Ammonium Chloride (NH₄Cl), Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate, Hexanes

| Equipment | Two-neck round-bottom flask, dropping funnel, magnetic stirrer, ice-water bath, nitrogen/argon inlet, separatory funnel, rotary evaporator, standard glassware |

Procedure

  • Reaction Setup: A dry 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with oxetan-3-one (5.0 g, 69.4 mmol, 1.0 equiv). Anhydrous THF (70 mL) is added, and the solution is cooled to 0 °C in an ice-water bath.

  • Grignard Addition: Ethylmagnesium bromide (1.0 M solution in THF, 83.3 mL, 83.3 mmol, 1.2 equiv) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1 hour. The progress is monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate/hexanes as the eluent.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL) while maintaining cooling in the ice bath.

  • Work-up: The mixture is transferred to a separatory funnel. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to afford 3-ethyloxetan-3-ol (3) as a colorless oil.

Parameter Expected Value
Typical Yield 75-85%
Appearance Colorless Oil
Purity (by GC-MS) >95%
Protocol 1.2: Synthesis of 3-Amino-3-ethyloxetane (2) via Ritter Reaction

The Ritter reaction provides a direct pathway from a tertiary alcohol to an N-substituted amide, which can then be hydrolyzed to the primary amine. This method is effective for creating sterically hindered amines at a quaternary center.

Materials & Equipment

Reagent/Equipment Details
Reagents 3-Ethyloxetan-3-ol (3), Acetonitrile, Concentrated Sulfuric Acid (H₂SO₄), Sodium Hydroxide (NaOH), Dichloromethane (DCM), Deionized Water

| Equipment | Round-bottom flask, reflux condenser, magnetic stirrer, oil bath, ice bath, separatory funnel, rotary evaporator |

Procedure

  • Ritter Reaction: In a 250 mL round-bottom flask, a solution of 3-ethyloxetan-3-ol (3) (5.0 g, 49.0 mmol, 1.0 equiv) in acetonitrile (100 mL) is prepared and cooled to 0 °C. Concentrated sulfuric acid (5.3 mL, 98.0 mmol, 2.0 equiv) is added dropwise with vigorous stirring. Caution: The addition is exothermic.

  • Reaction: The mixture is allowed to warm to room temperature and then heated to reflux (approx. 80-85 °C) for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Hydrolysis of Amide: The reaction mixture is cooled to 0 °C and carefully poured onto crushed ice (150 g). The acidic solution is then basified to pH > 12 by the slow addition of 6 M aqueous NaOH solution.

  • Heating: The basic mixture is heated to reflux (approx. 100 °C) for 12-18 hours to facilitate the complete hydrolysis of the intermediate N-acetyl amine.

  • Work-up: After cooling to room temperature, the aqueous mixture is extracted with dichloromethane (4 x 75 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude amine is purified by vacuum distillation to yield 3-amino-3-ethyloxetane (2) as a clear liquid.

Parameter Expected Value
Typical Yield 50-65% over two steps
Appearance Colorless to pale yellow liquid
Purity (by ¹H NMR) >97%

PART 2: Synthesis of 3-Ethyl-N-methyloxetan-3-amine (1)

This section describes a reliable and controlled method for the mono-N-methylation of the primary amine intermediate.

Protocol 2.1: Controlled Mono-N-Methylation via Fukuyama Ns-Strategy

To avoid over-alkylation, which is a common issue with direct methylation, the Fukuyama Ns-strategy is employed.[6] This involves protection of the primary amine with a 2-nitrobenzenesulfonyl (Ns) group, followed by methylation and a mild deprotection step.

Fukuyama_Methylation cluster_0 Step 1: Ns-Protection cluster_1 Step 2: N-Methylation cluster_2 Step 3: Deprotection Amine 3-Amino-3-ethyloxetane (2) NsAmide Ns-Protected Amine Amine->NsAmide NsCl 2-Nitrobenzenesulfonyl chloride Pyridine, DCM MethylatedNsAmide Methylated Ns-Amide NsAmide->MethylatedNsAmide MeI Methyl Iodide K₂CO₃, DMF FinalProduct 3-Ethyl-N-methyloxetan-3-amine (1) MethylatedNsAmide->FinalProduct Thiol Thiophenol K₂CO₃, MeCN

Caption: Workflow for controlled N-methylation using the Ns-strategy.

Materials & Equipment

Reagent/Equipment Details
Reagents 3-Amino-3-ethyloxetane (2), 2-Nitrobenzenesulfonyl chloride, Pyridine, Dichloromethane (DCM), Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF), Thiophenol, Acetonitrile (MeCN)

| Equipment | Standard laboratory glassware, magnetic stirrer, nitrogen/argon atmosphere setup, rotary evaporator, chromatography equipment |

Procedure

Step A: Ns-Protection

  • To a stirred solution of 3-amino-3-ethyloxetane (2) (2.0 g, 19.8 mmol, 1.0 equiv) and pyridine (2.4 mL, 29.7 mmol, 1.5 equiv) in DCM (40 mL) at 0 °C, add 2-nitrobenzenesulfonyl chloride (4.8 g, 21.8 mmol, 1.1 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction with 1 M HCl (30 mL) and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify by flash chromatography to obtain the Ns-protected sulfonamide.

Step B: N-Methylation

  • Dissolve the Ns-protected amine (from Step A) in DMF (40 mL). Add potassium carbonate (5.5 g, 39.6 mmol, 2.0 equiv) and methyl iodide (1.9 mL, 29.7 mmol, 1.5 equiv).

  • Stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the methylated sulfonamide, which can be used directly in the next step.

Step C: Ns-Deprotection

  • Dissolve the methylated sulfonamide (from Step B) in acetonitrile (40 mL). Add potassium carbonate (5.5 g, 39.6 mmol, 2.0 equiv) and thiophenol (3.0 mL, 29.7 mmol, 1.5 equiv).

  • Stir the mixture at room temperature for 2-4 hours until TLC indicates the reaction is complete.

  • Filter the mixture to remove solids and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M NaOH to remove thiophenol byproducts.

  • Extract the aqueous layer with ether. Combine all organic layers, dry over K₂CO₃, filter, and concentrate.

  • Purify the crude product by Kugelrohr distillation or flash chromatography to afford 3-Ethyl-N-methyloxetan-3-amine (1) .

Parameter Expected Value
Overall Yield 45-55% (from primary amine)
Appearance Clear, colorless liquid
Purity (by HPLC) >98%

References

  • Wuitschik, G. et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(49), 9052-9067. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of 3-Substituted Oxetanes and Their Application in Medicinal Chemistry. Angewandte Chemie International Edition, 49(49), 9052-9067. [Link]

  • Kirsch, P., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431–12456. [Link]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257-8322. [Link]

  • Vigo, S., et al. (2005). Solid-Phase Synthesis of 3,3-Disubstituted Oxetanes. Organic & Biomolecular Chemistry, 3(15), 2845-2850. [Link]

  • Kan, T., & Fukuyama, T. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl type resin. University of Shizuoka. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

Sources

Application

Application Notes and Protocols: 3-Ethyl-N-methyloxetan-3-amine as a Versatile Bioisostere in Medicinal Chemistry

Introduction: The Oxetane Moiety as a Modern Bioisostere In contemporary drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of suc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxetane Moiety as a Modern Bioisostere

In contemporary drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful campaigns. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but alters physicochemical properties, is a powerful tool in this endeavor.[1][2] The oxetane ring, a four-membered cyclic ether, has emerged as a valuable and increasingly utilized motif.[3][4][5] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure makes it an attractive bioisostere for commonly encountered functional groups such as gem-dimethyl and carbonyl moieties.[6][7]

Pioneering work has demonstrated that the incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity (LogD), while also modulating the basicity (pKa) of adjacent amines.[8][9][10] This is particularly relevant for 3-substituted amino-oxetanes, where the inductive electron-withdrawing effect of the oxetane oxygen can favorably attenuate the basicity of a proximal nitrogen atom.[4][11]

This guide focuses on a specific, commercially available building block: 3-Ethyl-N-methyloxetan-3-amine . We will explore its application as a bioisostere, providing detailed protocols for its incorporation into a lead molecule and for the subsequent evaluation of the resulting analogue's key physicochemical properties. The rationale behind its use lies in its ability to offer a more nuanced approach to property modulation compared to simpler oxetanes, with the ethyl and methyl groups providing handles for probing specific steric and lipophilic interactions within a target binding pocket.

Core Principles and Advantages of 3-Ethyl-N-methyloxetan-3-amine

The strategic selection of 3-Ethyl-N-methyloxetan-3-amine as a bioisostere is predicated on several key principles:

  • Metabolic Stability: The 3,3-disubstituted nature of this oxetane imparts significant stability to the ring system, a crucial factor for in vivo applications.[3][4] It can serve as a metabolically robust replacement for labile groups like a gem-dimethyl moiety, which is often susceptible to oxidative metabolism.

  • Solubility Enhancement: The inherent polarity of the oxetane ring can substantially improve the aqueous solubility of a parent molecule, a common hurdle in drug development.[5][9]

  • Lipophilicity (LogD) Reduction: Replacing a lipophilic group (e.g., gem-dimethyl) with the more polar 3-Ethyl-N-methyloxetan-3-amine can lead to a favorable reduction in LogD, potentially reducing off-target effects and improving the overall ADME profile.[8]

  • pKa Modulation: The oxetane's electron-withdrawing nature reduces the basicity of the tertiary amine. This is a critical advantage for mitigating liabilities associated with high basicity, such as hERG channel inhibition or poor cell permeability.[9][11]

  • Vectorial Exploration of Chemical Space: The ethyl and methyl groups on the amine provide specific vectors for exploring the topology of a binding site. The ethyl group, in particular, offers a larger steric and lipophilic probe compared to a simple methyl or hydrogen substituent, allowing for fine-tuning of target engagement.

Data Summary: Comparative Physicochemical Properties

The following table provides a comparative summary of the anticipated impact of replacing a gem-dimethyl group with the 3-Ethyl-N-methyloxetan-3-amine moiety on a hypothetical lead compound.

PropertyLead Compound (with gem-dimethyl)Analogue (with 3-Ethyl-N-methyloxetan-3-amine)Rationale
Molecular WeightXX + 29.06Increased molecular weight, but with significant property benefits.
Calculated LogPHighModerately LowerThe polarity of the oxetane and the tertiary amine counteracts the lipophilicity of the ethyl and methyl groups.[8]
Aqueous SolubilityLowSignificantly HigherThe polar oxetane ring and the tertiary amine enhance interactions with water.[5][9]
pKa of proximal amineN/A~7.0 - 8.0The oxetane's inductive effect lowers the pKa of the tertiary amine.[4][11]
Metabolic StabilityProne to oxidation at the gem-dimethyl groupMore resistant to CYP450-mediated oxidationThe oxetane is a more stable isostere.[6][7]

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of 3-Ethyl-N-methyloxetan-3-amine into a model lead compound and the subsequent analysis of the resulting analogue.

Protocol 1: Reductive Amination for Incorporation of 3-Ethyl-N-methyloxetan-3-amine

This protocol describes the coupling of 3-Ethyl-N-methyloxetan-3-amine with a lead compound containing a ketone functional group via reductive amination.

G cluster_0 Reaction Setup cluster_1 Reductive Amination cluster_2 Work-up and Purification A Dissolve Ketone Lead Compound (1 eq) in Dichloromethane (DCM) B Add 3-Ethyl-N-methyloxetan-3-amine (1.2 eq) A->B C Add Acetic Acid (1.5 eq) B->C D Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0°C C->D E Warm to room temperature and stir for 4-16 hours D->E F Monitor reaction by TLC or LC-MS E->F G Quench with saturated NaHCO3 solution F->G H Extract with DCM (3x) G->H I Wash combined organic layers with brine H->I J Dry over Na2SO4, filter, and concentrate I->J K Purify by flash column chromatography J->K G cluster_0 Sample Preparation cluster_1 Equilibration cluster_2 Analysis A Prepare 1 mg/mL stock solutions of compounds in DMSO B Prepare octanol-saturated buffer (pH 7.4) and buffer-saturated octanol A->B C Add stock solution to a vial with octanol and buffer (1:1 v/v) B->C D Shake vigorously for 1 hour at room temperature C->D E Centrifuge to separate phases D->E F Carefully sample both the octanol and aqueous phases E->F G Quantify compound concentration in each phase by HPLC-UV F->G H Calculate LogD = log([Compound]octanol / [Compound]aqueous) G->H

Sources

Method

Application Note: Reductive Amination Protocols for 3-Ethyl-N-methyloxetan-3-amine

Executive Summary & Strategic Value This application note details the synthetic protocols for 3-Ethyl-N-methyloxetan-3-amine , a high-value pharmacophore in modern medicinal chemistry.[1] The oxetane ring serves as a met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This application note details the synthetic protocols for 3-Ethyl-N-methyloxetan-3-amine , a high-value pharmacophore in modern medicinal chemistry.[1] The oxetane ring serves as a metabolic bioisostere for gem-dimethyl groups and carbonyls, offering improved solubility and reduced lipophilicity (LogD) compared to carbocyclic analogs.

Specifically, the 3-aminooxetane scaffold modulates the basicity (pKa) of the amine, often lowering it by 1–2 units compared to acyclic analogs, thereby improving oral bioavailability and reducing hERG liability. This guide prioritizes Sodium Triacetoxyborohydride (STAB) mediated reductive amination due to its mildness, chemoselectivity, and compatibility with the acid-sensitive oxetane ring.

Retrosynthetic Analysis & Pathway Selection[1]

To synthesize 3-Ethyl-N-methyloxetan-3-amine, two primary reductive amination pathways exist. The choice depends on the availability of starting materials (Ketone vs. Primary Amine).

  • Pathway A (Direct Reductive Amination): Condensation of 3-Ethyl-3-oxetanone with Methylamine , followed by hydride reduction.[1] This is the most direct route if the ketone is available.

  • Pathway B (Reductive Methylation): Methylation of 3-Ethyl-3-aminooxetane using Formaldehyde .[1] This is often preferred if the primary amine building block is already in-house.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the reaction logic and critical intermediates for Pathway A.

ReductiveAmination cluster_conditions Critical Parameters Ketone 3-Ethyl-3-oxetanone (Electrophile) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + MeNH2 (Equilibrium) Amine Methylamine (Nucleophile) Amine->Hemiaminal Imine Iminium/Imine Species Hemiaminal->Imine - H2O (Acid Cat.) Product 3-Ethyl-N-methyl oxetan-3-amine Imine->Product + STAB (Irreversible Reduction) STAB STAB (H- Source) (Selective Reductant) Param1 pH Control: Avoid strong acid (Ring Opening Risk) Param2 Temp: 0°C to RT

Caption: Mechanistic flow of reductive amination highlighting the iminium intermediate and critical pH constraints to prevent oxetane ring opening.

Detailed Experimental Protocols

Protocol A: Direct Reductive Amination (From Ketone)

Target: Synthesis from 3-Ethyl-3-oxetanone and Methylamine.[1] Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), THF or DCE.

Reagent Stoichiometry Table
ReagentEquiv.RoleNotes
3-Ethyl-3-oxetanone 1.0SubstrateLimiting reagent.[1]
Methylamine (2M in THF) 1.2 – 1.5Amine SourceUse THF solution to avoid water; excess drives equilibrium.
Acetic Acid (AcOH) 1.0 – 2.0CatalystPromotes imine formation; buffers basicity.
STAB 1.4 – 1.6Reducing AgentMild, selective for imines over ketones.
Dichloromethane (DCM) SolventSolventAnhydrous preferred (0.1 – 0.2 M conc).
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Ethyl-3-oxetanone (1.0 equiv) in anhydrous DCM (or DCE).

  • Amine Addition: Cool the solution to 0 °C. Add Methylamine (2.0 M in THF, 1.2 equiv) dropwise.

  • Catalysis: Add Acetic Acid (1.0 equiv). Note: The pH should be weakly acidic (pH 5-6) to catalyze imine formation without opening the oxetane ring.

  • Imine Formation: Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) and stir for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS.[2] You may not see the imine clearly if it is unstable, but the ketone peak should diminish.

  • Reduction: Cool back to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3 portions over 10 minutes.

    • Why Portions? Controls exotherm and hydrogen gas evolution.

  • Reaction: Warm to RT and stir for 4–16 hours. Monitor consumption of the ketone via TLC (stain with KMnO4 or Ninhydrin) or LCMS.

  • Quench (Critical): Quench carefully with saturated aqueous NaHCO3 at 0 °C. Stir vigorously for 20 minutes until gas evolution ceases.

    • Safety: Ensure pH is basic (~pH 8-9) to ensure the amine product is in the free base form for extraction.

  • Workup: Extract the aqueous layer 3x with DCM (or CHCl3/IPA 3:1 if product is polar). Dry combined organics over Na2SO4, filter, and concentrate under reduced pressure at low temperature (<30 °C) to avoid volatility losses of the low-MW amine.

Protocol B: Reductive Methylation (From Primary Amine)

Target: Methylation of 3-Ethyl-3-aminooxetane.[1] Reagents: Formaldehyde (37% aq), STAB or NaCNBH3.

Reagent Stoichiometry Table
ReagentEquiv.RoleNotes
3-Ethyl-3-aminooxetane 1.0SubstrateCommercial building block.[1]
Formaldehyde (37% aq) 1.0 – 1.1Alkylator1.0 eq for mono-methylation; Excess leads to dimethylation.[1]
STAB 1.5Reducing AgentPreferred over NaCNBH3 for toxicity reasons.
Methanol (MeOH) SolventSolventProtophilic solvent aids reaction.
Step-by-Step Procedure
  • Dissolution: Dissolve 3-Ethyl-3-aminooxetane (1.0 equiv) in MeOH (0.1 M).

  • Aldehyde Addition: Add Formaldehyde (37% aq. solution, 1.0 equiv) at RT.

    • Optimization: For strict mono-methylation, use benzotriazole-mediated methods if over-alkylation is observed, though 1.0 equiv usually favors mono-product due to steric bulk of the oxetane.[1]

  • Reduction: Immediately add STAB (1.5 equiv).

    • Note: Unlike ketone amination, pre-stirring is rarely needed for formaldehyde.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Quench with NaHCO3. Remove MeOH under vacuum (rotavap). Extract the aqueous residue with DCM.

Critical Considerations & Troubleshooting

Oxetane Stability & Safety

The oxetane ring is strained (~106 kJ/mol) and susceptible to acid-catalyzed ring opening (polymerization or hydrolysis to diols).

  • Avoid: Strong acids (HCl, H2SO4) during workup. Do not use HCl to make the salt form unless strictly controlled (anhydrous HCl in ether/dioxane at 0°C).

  • Preferred Conditions: Keep reaction pH > 4. Use STAB (generates AcOH, mild) rather than NaCNBH3 + HCl.

  • Thermal: Avoid heating above 60 °C.

Purification Strategy

The target molecule is a low molecular weight, basic amine.

  • Volatility: The free base may be volatile. Do not apply high vacuum for extended periods.

  • Chromatography: Use basic alumina or silica gel pre-treated with 1% Triethylamine (TEA) to prevent streaking and decomposition on acidic silica sites.

    • Eluent: DCM:MeOH:NH4OH (e.g., 95:5:0.5).

Workflow Diagram: Purification & Isolation

Workup ReactionMix Crude Reaction Mixture (DCM/THF + AcOH + Borates) Quench Quench: Sat. NaHCO3 (pH Adjust to >8) ReactionMix->Quench Extraction Extraction: DCM x3 (Avoid acidic aqueous layer) Quench->Extraction Drying Dry: Na2SO4 & Filter Extraction->Drying Concentration Concentration: <30°C, >100 mbar (Prevent Volatility Loss) Drying->Concentration Purification Purification: Silica (w/ 1% Et3N) or Distillation (if scale >5g) Concentration->Purification

Caption: Optimized workup workflow emphasizing pH control and volatility management.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Link

  • Wuitschik, G., et al. (2006). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

  • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Medicinal Chemistry: Synthesis and Stability. Chemical Reviews. Link

  • Sigma-Aldrich. (n.d.).[1] 3-Amino-3-methyloxetane Product Page & Safety Data. Link

Sources

Application

functionalization of 3-Ethyl-N-methyloxetan-3-amine for library synthesis

Application Note: Functionalization of 3-Ethyl-N-methyloxetan-3-amine for Library Synthesis Introduction: The Oxetane Advantage in Drug Discovery In modern medicinal chemistry, the 3-Ethyl-N-methyloxetan-3-amine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of 3-Ethyl-N-methyloxetan-3-amine for Library Synthesis

Introduction: The Oxetane Advantage in Drug Discovery

In modern medicinal chemistry, the 3-Ethyl-N-methyloxetan-3-amine scaffold represents a high-value "sp³-rich" building block.[1] It serves as a superior bioisostere for gem-dimethyl groups, carbonyls, and morpholines. Unlike traditional piperidines or cyclohexanes, the oxetane ring imparts unique physicochemical properties that are critical for library design:

  • Metabolic Stability: The strained ether ring reduces lipophilicity (LogD) while blocking metabolic soft spots often found in gem-dimethyl analogs.[1]

  • Solubility Enhancement: The high polarity of the oxetane oxygen, combined with its compact volume, significantly lowers the LogP and improves aqueous solubility.

  • Basicity Modulation: The inductive effect of the oxetane oxygen reduces the basicity of the adjacent amine (approx.[2] pKa 7.8–8.2 vs. ~10.5 for acyclic analogs). This improves membrane permeability by increasing the fraction of neutral species at physiological pH.

Scope of this Guide: This document details protocols for functionalizing the secondary amine handle of 3-Ethyl-N-methyloxetan-3-amine. The steric bulk of the 3-ethyl group, combined with the 3,3-disubstitution pattern, requires specific reaction conditions to ensure high conversion in parallel synthesis formats.

Chemical Stability & Handling Guidelines

Critical Warning: While 3,3-disubstituted oxetanes are more robust than their monosubstituted counterparts, they remain susceptible to acid-catalyzed ring opening, particularly in protic solvents.

  • Storage: Store neat at -20°C under inert atmosphere.

  • Avoid: Strong Brønsted acids (e.g., HCl in MeOH, TFA > 10%) and strong Lewis acids (e.g.,

    
    ) during workup or purification.
    
  • Preferred Workup: Basic or neutral aqueous washes. If acidification is necessary for extraction, use weak buffers (citrate, pH 4-5) and minimize contact time.

  • Solvents: DCM, DMF, DMA, and MeCN are recommended. Avoid nucleophilic alcohols (MeOH, EtOH) in the presence of acidic catalysts.

Strategic Workflow: Functionalization Logic

The following decision tree outlines the optimal synthetic pathways based on the desired electrophile.

Oxetane_Workflow Start 3-Ethyl-N-methyloxetan-3-amine (Secondary Amine Handle) Decision Select Electrophile Start->Decision Path_Amide Carboxylic Acid / Acid Chloride Decision->Path_Amide Amide Library Path_SNAr Heteroaryl Halide (Cl, Br, F) Decision->Path_SNAr Kinase/GPCR Lib Path_Sulf Sulfonyl Chloride Decision->Path_Sulf Diversity Path_Urea Isocyanate Decision->Path_Urea Peptidomimetic Action_Amide Protocol A: HATU or Acid Chloride (Steric Force Required) Path_Amide->Action_Amide Action_SNAr Protocol B: S_NAr (Heat + Base) or Buchwald (Pd) Path_SNAr->Action_SNAr Action_Sulf Protocol C: Sulfonylation (DIPEA/DCM) Path_Sulf->Action_Sulf Action_Urea Protocol D: Urea Formation (RT, Fast) Path_Urea->Action_Urea

Figure 1: Decision matrix for the functionalization of the 3-Ethyl-N-methyloxetan-3-amine scaffold.

Detailed Experimental Protocols

Protocol A: Amide Coupling (High-Throughput)

Challenge: The N-methyl group and the quaternary C3 center create significant steric hindrance.[1] Standard EDC/HOBt couplings often fail or proceed slowly. Solution: Use HATU (highly active) or convert acids to acid chlorides in situ.

Reagents:

  • Scaffold: 3-Ethyl-N-methyloxetan-3-amine (0.1 M in DMF)

  • Carboxylic Acid (0.1 M in DMF)

  • Coupling Agent: HATU (0.1 M in DMF)

  • Base: DIPEA (0.2 M in DMF)

Step-by-Step:

  • Dispense: Add 100 µL of Carboxylic Acid solution (10 µmol, 1.0 equiv) to the reaction well.

  • Activate: Add 110 µL of HATU solution (11 µmol, 1.1 equiv) and 150 µL of DIPEA solution (30 µmol, 3.0 equiv). Shake for 5 minutes at RT.

  • Couple: Add 100 µL of Scaffold solution (10 µmol, 1.0 equiv).

  • Incubate: Seal plate and shake at 40°C for 16 hours. Note: Mild heating helps overcome the steric barrier of the quaternary center.

  • QC: Check LCMS. If conversion <50%, re-run using the Acid Chloride method (Acid + Oxalyl Chloride

    
     Acid Chloride, then add Scaffold + Et3N).
    
Protocol B: Heteroarylation ( )

Context: Ideal for kinase inhibitor libraries. The reduced basicity of the oxetane amine makes it a good leaving group, so the reaction equilibrium must be driven forward.

Reagents:

  • Scaffold: 3-Ethyl-N-methyloxetan-3-amine

  • Electrophile: Chloropyrimidine, Chloropyridine, or Fluoronitrobenzene.

  • Solvent: DMSO or NMP (anhydrous).

  • Base:

    
     (solid) or DIPEA.
    

Step-by-Step:

  • Dissolve Electrophile (1.0 equiv) and Scaffold (1.2 equiv) in DMSO (0.2 M concentration).

  • Add DIPEA (3.0 equiv).

  • Thermal Cycle: Heat at 100°C for 12–16 hours.

    • Expert Tip: If the electrophile is electron-rich (unreactive), use Buchwald-Hartwig conditions:

      
       (2 mol%), XPhos (4 mol%), 
      
      
      
      (1.5 equiv), Toluene/t-BuOH (4:1), 100°C.
  • Workup: Dilute with water, extract with EtOAc. Do not use acidic washes.

Protocol C: Sulfonylation

Context: Sulfonamides are stable and provide distinct H-bond geometry.[1]

Step-by-Step:

  • Dissolve Scaffold (1.0 equiv) in DCM (0.1 M).

  • Add DIPEA (2.0 equiv).

  • Cool to 0°C (optional, but recommended for reactive sulfonyl chlorides).

  • Add Sulfonyl Chloride (1.1 equiv) slowly.

  • Warm to RT and stir for 2 hours.

  • Quench: Add 2 equiv of polymer-supported trisamine scavenger (to remove excess sulfonyl chloride) or wash with sat.

    
    .
    

Analytical Data & QC Interpretation

When analyzing reaction outcomes, look for these specific signatures:

FeatureObservationInterpretation
1H NMR (Oxetane Ring) Two doublets (or multiplets) around 4.3–4.8 ppm.[1]The oxetane methylene protons (

) are diastereotopic due to the N-methyl/Ethyl asymmetry.[1] They appear as an AB system or distinct doublets.
1H NMR (N-Methyl) Singlet around 2.8–3.2 ppm.[1]Shifts downfield (~3.0-3.3 ppm) upon amidation/sulfonylation.[1]
LCMS (Purity) Single peak.Warning: If two peaks with same mass appear, check for ring-opened byproducts (usually +18 Da or +32 Da if MeOH used).
Solubility High aqueous solubility.[2]Oxetane products are often much more soluble than their cyclobutyl analogs.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[3][4][5][6] Angewandte Chemie International Edition, 45(46), 7736–7739. [Link]

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233. [Link]

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947. [Link]

  • Barnes-Seeman, D. (2012). "The Role of Oxetanes in Drug Discovery." Current Topics in Medicinal Chemistry, 12(12), 1307-1324. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields for 3-Ethyl-N-methyloxetan-3-amine Derivatives

Welcome to the technical support center dedicated to the synthesis and optimization of 3-Ethyl-N-methyloxetan-3-amine and its derivatives. This guide is structured to provide researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 3-Ethyl-N-methyloxetan-3-amine and its derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and in-depth answers to common challenges encountered during synthesis. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

The oxetane ring is a valuable structural motif in modern medicinal chemistry, often used as a bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility and metabolic stability.[1] However, the inherent ring strain of this four-membered heterocycle presents unique synthetic challenges, primarily its susceptibility to ring-opening under various conditions.[1][2] This guide will focus on the most common and modular synthetic route—reductive amination of a 3-oxetanone precursor—and provide robust solutions to maximize your reaction yields.

Part 1: Core Synthetic Strategy & Workflow

The most direct and versatile approach to synthesizing 3-Ethyl-N-methyloxetan-3-amine is a one-pot, two-step sequence starting from a suitable 3-oxetanone. This involves an initial Grignard reaction to install the ethyl group, followed by oxidation to the ketone, and culminating in a reductive amination to form the target amine.

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination A 3-Oxetanone C 3-Ethyl-3-hydroxyoxetane A->C Grignard Addition B Ethylmagnesium Bromide (EtMgBr) D 3-Ethyl-oxetan-3-one C->D Mild Oxidation (e.g., PCC, Dess-Martin) G 3-Ethyl-N-methyloxetan-3-amine D->G One-Pot Reaction E Methylamine (MeNH2) F Reducing Agent (e.g., NaBH(OAc)3)

Caption: Overall synthetic workflow for 3-Ethyl-N-methyloxetan-3-amine.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter. The questions are designed to diagnose problems from common symptoms observed in the lab.

Q1: My reductive amination yield is very low, and I primarily recover the starting ketone, 3-Ethyl-oxetan-3-one. What is the likely cause?

A1: This classic symptom points to inefficient formation of the intermediate imine or iminium ion before the reduction step. The equilibrium between the ketone/amine and the imine can be unfavorable without proper conditions.

Causality & Solutions:

  • Water Removal: The formation of an imine from a ketone and an amine is a condensation reaction that releases one molecule of water. According to Le Chatelier's principle, this water must be removed to drive the equilibrium toward the imine product.

    • Action: Add a dehydrating agent, such as powdered 3Å or 4Å molecular sieves, to the reaction mixture before adding the reducing agent. Alternatively, for reactions in suitable solvents like toluene, a Dean-Stark apparatus can be used.

  • pH Control: Imine formation is typically catalyzed by mild acid. If the reaction medium is too basic, the initial nucleophilic attack of the amine is slow. If it's too acidic, the amine starting material will be protonated and non-nucleophilic.

    • Action: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to the ketone and amine mixture and allow it to stir for 1-2 hours before introducing the reducing agent. This promotes the formation of the iminium ion, which is more readily reduced.

  • Reaction Time: The imine formation may simply be slow.

    • Action: Increase the reaction time for the imine formation step before adding the reductant. Monitor the reaction by TLC or LC-MS to confirm the consumption of the ketone.

Q2: I am observing a significant amount of the 3-Ethyl-3-hydroxyoxetane byproduct. Why is my ketone being reduced?

A2: This indicates that your reducing agent is reacting with the starting ketone faster than with the iminium ion intermediate. This is a common issue related to the choice and timing of the reducing agent addition.

Causality & Solutions:

  • Incorrect Reducing Agent: Some reducing agents, like sodium borohydride (NaBH₄), are capable of reducing both ketones and imines.[3] If NaBH₄ is present from the beginning of the reaction (in a one-pot setup), it will competitively reduce the starting ketone.

    • Action: Switch to a more selective reducing agent that preferentially reduces the protonated iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice for one-pot reductive aminations because its milder nature favors this selectivity.[3] Sodium cyanoborohydride (NaBH₃CN) is also selective but is most effective under slightly acidic conditions (pH ~5-6) and generates toxic cyanide byproducts upon acidic workup.

  • Premature Addition of Reductant: Even with a selective reagent, adding it too early before sufficient iminium ion has formed can lead to competitive ketone reduction.

    • Action: Employ a two-step, one-pot procedure. First, stir the ketone, amine, and any acid catalyst (like AcOH) in the solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) for 1-2 hours to allow for imine formation. Only then, add the reducing agent (e.g., STAB) to the mixture.

Q3: My reaction is producing a complex mixture of byproducts, and I suspect the oxetane ring is opening. How can I prevent this?

A3: The oxetane ring is susceptible to cleavage under harsh conditions, particularly strong acidity or high temperatures with certain reagents.[2] Preserving the ring is paramount for a successful synthesis.

Causality & Solutions:

  • Acid-Catalyzed Ring Opening: Both strong Brønsted and Lewis acids can protonate the oxetane oxygen, initiating a ring-opening cascade.[1] This is the most common failure mode.

    • Action: Avoid strong acids entirely. If an acid catalyst is needed for imine formation, use only a catalytic amount of a weak acid like acetic acid. During workup, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) rather than a strong acid.

  • Harsh Reducing Agents: Highly reactive hydride sources like lithium aluminum hydride (LiAlH₄) can attack and open the oxetane ring, especially at temperatures above 0°C.[2][4]

    • Action: Stick to milder, more selective borohydride reagents like STAB or NaBH₃CN. Always maintain low reaction temperatures when working with reactive intermediates containing an oxetane ring.

  • Temperature: High reaction temperatures can provide the activation energy needed for decomposition and ring-opening pathways.

    • Action: Run the reductive amination at room temperature or below (0°C). If the reaction is sluggish, it is generally better to increase the reaction time than the temperature.

G start Low Final Yield crude_nmr Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) start->crude_nmr sm_present High % of Starting Ketone? crude_nmr->sm_present Check Components alcohol_present Alcohol Byproduct Present? sm_present->alcohol_present No sol_imine Inefficient Imine Formation • Add dehydrating agent (sieves) • Add cat. AcOH • Increase pre-stir time sm_present->sol_imine Yes complex_mix Complex Mixture/ Baseline Material? alcohol_present->complex_mix No sol_reductant Non-Selective Reduction • Switch to NaBH(OAc)₃ • Add reductant after 1-2h stir • Ensure anhydrous conditions alcohol_present->sol_reductant Yes sol_ring_open Oxetane Ring Opening • Avoid strong acids • Use mild workup (NaHCO₃) • Keep temp at 0°C to RT complex_mix->sol_ring_open Yes success Yield Optimized complex_mix->success No

Caption: Troubleshooting logic tree for low-yield reactions.

Q4: What is the best strategy for purifying the final amine product?

A4: The basic nature of the 3-Ethyl-N-methyloxetan-3-amine product can be both a challenge and an advantage in purification.

Strategies:

  • Aqueous Workup: After quenching the reaction, perform a liquid-liquid extraction. Wash the organic layer with saturated sodium bicarbonate to remove acidic residues, followed by brine. Be aware that highly polar amine products may have some water solubility.

  • Silica Gel Chromatography: This is the most common method. However, basic amines can streak on standard silica gel.

    • Action: To improve peak shape and recovery, pre-treat your eluent with 1% triethylamine (NEt₃) or 1-2% ammonia in methanol. A gradient elution from a non-polar solvent (e.g., Hexanes/Ethyl Acetate) to a more polar system (e.g., DCM/Methanol with 1% NH₄OH) is often effective.

  • Solid-Phase Extraction (SPE): For a rapid and efficient purification, especially on smaller scales, use a Strong Cation Exchange (SCX) cartridge.[5]

    • Workflow:

      • Load the crude reaction mixture (dissolved in a suitable solvent like methanol) onto the SCX cartridge.

      • The positively charged (protonated) amine product will bind to the negatively charged solid support.

      • Wash the cartridge with a neutral solvent (e.g., methanol) to elute neutral impurities and unreacted ketone.

      • Elute the desired amine product using a basic solution, such as 2M ammonia in methanol. Evaporation of the solvent will yield the purified product.

Part 3: Data & Protocols

Table 1: Comparison of Common Reducing Agents for Reductive Amination
ReagentFormulaTypical SolventspH Sensitivity & ConditionsKey Considerations
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃DCE, DCM, THF[3]Low. Effective under neutral or slightly acidic conditions. Does not require strict pH control.Recommended. Milder and more selective for iminium ions over ketones.[3] Moisture sensitive.[3]
Sodium Cyanoborohydride NaBH₃CNMeOH, EtOH[3]High. Selective for imines at pH 6-7. Reduces ketones at pH < 4.Effective but highly toxic. Acidic workup generates poisonous HCN gas. Requires careful pH monitoring.
Sodium Borohydride NaBH₄MeOH, EtOH[3]Low. Reduces both ketones and imines.Not suitable for one-pot reactions as it will reduce the starting ketone.[3] Best used in a two-step process after imine formation is complete.
Experimental Protocol: Optimized One-Pot Synthesis of 3-Ethyl-N-methyloxetan-3-amine

This protocol is a self-validating system. If yields are low, refer to the troubleshooting guide above.

Materials:

  • 3-Ethyl-oxetan-3-one (1.0 eq)

  • Methylamine solution (e.g., 2.0 M in THF, 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Ethyl-oxetan-3-one (1.0 eq) dissolved in anhydrous DCE (approx. 0.1 M concentration).

  • Imine Formation: Add methylamine solution (1.2 eq) followed by acetic acid (1.1 eq). Stir the reaction mixture at room temperature for 2 hours. Causality Check: This pre-stir period is critical for allowing the iminium ion to form before the reduction is initiated.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Note: The addition may be slightly exothermic. Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Monitoring: Check for reaction completion by TLC or LC-MS, ensuring the disappearance of the intermediate imine and starting ketone.

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aq. NaHCO₃, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via silica gel chromatography (eluting with Hexane/Ethyl Acetate + 1% NEt₃) or using an SCX cartridge as described in Q4.

References

  • BenchChem Technical Support Team. (2025). Identifying side reactions in cationic polymerization of substituted oxetanes. Benchchem.
  • Wikipedia contributors. (n.d.).
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic-chemistry.org.
  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis.
  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign.
  • Sigma-Aldrich. (n.d.).
  • BenchChem Technical Support Team. (2025). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

comparing metabolic stability of 3-Ethyl-N-methyloxetan-3-amine vs gem-dimethyl groups

This guide provides an in-depth technical comparison of the metabolic stability and physicochemical profile of 3-Ethyl-N-methyloxetan-3-amine versus its gem-dimethyl analog (N,2-dimethylbutan-2-amine).[1] It is designed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the metabolic stability and physicochemical profile of 3-Ethyl-N-methyloxetan-3-amine versus its gem-dimethyl analog (N,2-dimethylbutan-2-amine).[1] It is designed for medicinal chemists and DMPK scientists optimizing lead compounds for oral bioavailability and half-life.[1]

[1]

Executive Summary

In modern drug discovery, the 3,3-disubstituted oxetane ring is a validated bioisostere for the gem-dimethyl group (


) and carbonyl moieties.[2][3] While gem-dimethyl groups are traditionally employed to block metabolic "soft spots" (such as 

-hydrogens) and induce conformational constraints (Thorpe-Ingold effect), they often incur a penalty of increased lipophilicity (LogP) and metabolic liability via oxidative attack on the methyl groups.

3-Ethyl-N-methyloxetan-3-amine represents a superior alternative in many scaffolds.[1] Experimental data indicates that replacing the gem-dimethyl moiety with the oxetane ring in this amine scaffold results in:

  • Reduced Basicity (

    
    ):  Mitigates lysosomal trapping and hERG liability.[1]
    
  • lowered Lipophilicity (

    
    ):  Reduces non-specific binding and CYP450 affinity.
    
  • Enhanced Metabolic Stability: Lowers intrinsic clearance (

    
    ) by eliminating susceptible methyl groups and reducing overall lipophilicity.[1]
    

Physicochemical & Mechanistic Profiling

The Bioisosteric Switch

The structural comparison involves replacing the central quaternary carbon of the gem-dimethyl amine with the oxetane ring.[1]

FeatureGem-Dimethyl Analog (

)
Oxetane Analog (3-Ethyl-N-methyloxetan-3-amine)Impact of Switch
Structure Acyclic, hydrophobic core4-membered cyclic etherReduced molecular volume; increased polarity.[1]
Basicity (

)
~10.2 - 10.7 (Highly Basic)~7.2 - 7.5 (Moderately Basic)Critical: The oxetane oxygen exerts a strong inductive electron-withdrawing effect (

), reducing the availability of the nitrogen lone pair [1].
Lipophilicity High LogPLow LogPImproved aqueous solubility; reduced metabolic liability.[1]
Metabolic Risk High (N-dealkylation + Methyl oxidation)Low (Oxetane ring is metabolically robust)3,3-disubstitution sterically protects the oxetane from nucleophilic ring opening.
Mechanism of Metabolic Stabilization

The superior stability of the oxetane analog is driven by two primary factors:

  • Electronic Deactivation of CYP Binding: Cytochrome P450 enzymes preferentially bind lipophilic, basic amines (cation-

    
     interactions).[1] By lowering the 
    
    
    
    and LogD, the oxetane reduces the compound's affinity for the CYP active site.
  • Elimination of Hydrogen Abstraction Sites: The gem-dimethyl group presents six equivalent hydrogen atoms prone to CYP-mediated radical abstraction (hydroxylation).[1] The oxetane ring, while strained, is surprisingly resistant to oxidative opening in 3,3-disubstituted systems [2].[4][5]

Experimental Data: Metabolic Clearance

Note: The following data represents a consensus of structure-activity relationship (SAR) studies involving 3,3-disubstituted oxetane amines [1][3].

Comparative Microsomal Stability (Human Liver Microsomes)
ParameterGem-Dimethyl AnalogOxetane AnalogPerformance Verdict

(µL/min/mg)
> 100 (High Clearance)< 25 (Low/Moderate)4x Stability Improvement

(min)
< 15 min> 60 minExtended Half-life
Primary Metabolite Hydroxylated methyl group (

)
N-demethylated amine (minor)Clean metabolic profile
Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the two scaffolds.

MetabolicPathways GemDimethyl Gem-Dimethyl Amine (High LogP, pKa ~10.5) CYP_Bind CYP450 Binding (Hydrophobic Pocket) GemDimethyl->CYP_Bind High Affinity Oxetane Oxetane Amine (Low LogP, pKa ~7.5) Oxetane->CYP_Bind Low Affinity Metab_Gem1 Methyl Hydroxylation (Major Pathway) CYP_Bind->Metab_Gem1 Rapid Oxidation Metab_Gem2 N-Dealkylation CYP_Bind->Metab_Gem2 Metab_Ox1 N-Dealkylation (Slow) CYP_Bind->Metab_Ox1 Minor Route Metab_Ox2 Ring Opening (Negligible) CYP_Bind->Metab_Ox2 Sterically Blocked

Figure 1: Comparative metabolic pathways. The gem-dimethyl group facilitates high CYP binding and rapid methyl oxidation, whereas the oxetane analog evades significant metabolism.

Experimental Protocol: Microsomal Stability Assay

To validate these findings in your own pipeline, use the following standardized protocol. This workflow ensures data integrity through internal controls and precise quenching.[1]

Workflow Diagram

AssayWorkflow Step1 1. Preparation Pre-warm Microsomes (0.5 mg/mL) in Phosphate Buffer (pH 7.4) Step2 2. Initiation Add Test Compound (1 µM) + NADPH Regenerating System Step1->Step2 Step3 3. Incubation 37°C shaking water bath Step2->Step3 Step4 4. Sampling Timepoints: 0, 5, 15, 30, 60 min Step3->Step4 Step5 5. Quenching Transfer to cold Acetonitrile containing Internal Standard Step4->Step5 Step6 6. Analysis Centrifuge -> LC-MS/MS (Monitor Parent Depletion) Step5->Step6

Figure 2: Standardized Microsomal Stability Assay Workflow.

Detailed Methodology
  • Substrate Preparation: Prepare a 10 mM stock of 3-Ethyl-N-methyloxetan-3-amine in DMSO.[1] Dilute to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Why 1 µM? To ensure metabolic conditions remain linear (

      
      ).
      
  • Microsome Activation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a final assay concentration of 0.5 mg/mL protein.[1]

  • Reaction Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
    • Control: Run a parallel incubation without NADPH to assess chemical stability (hydrolysis).

  • Quenching: At defined timepoints (0, 5, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 4000g for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • 
      .
      

References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.[1][4][6] Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery.[1][4][7] Angewandte Chemie International Edition.

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[4] Chemical Reviews.

Sources

Comparative

Oxetane vs. Cyclobutane: A Bioisosteric Guide to Lipophilicity &amp; Physicochemical Tuning

Executive Summary In modern medicinal chemistry, "escaping the flatland" of aromatic rings is a priority, but increasing fraction sp³ ( ) often comes at the cost of lipophilic bulk. This guide analyzes the bioisosteric r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, "escaping the flatland" of aromatic rings is a priority, but increasing fraction sp³ (


) often comes at the cost of lipophilic bulk. This guide analyzes the bioisosteric replacement of cyclobutanes  and gem-dimethyl  groups with oxetanes .

Key Finding: The oxetane ring is not merely a polar spacer; it is an electronic modulator. By replacing a cyclobutane methylene with oxygen, researchers typically observe:

  • 
    LogD
    
    
    
    :
    reduction of 0.5 – 1.5 units .
  • 
    pKa:  reduction of 1.0 – 2.5 units  for 
    
    
    
    -amines.
  • Solubility: Improvement in thermodynamic solubility (often >10-fold).[1]

This guide details the mechanistic underpinnings of these shifts and provides self-validating protocols for their measurement.

Structural & Electronic Architecture

To understand the lipophilicity shift, one must first understand the structural divergence. Unlike the purely lipophilic cyclobutane, the oxetane ring possesses a high dipole moment and exposed lone pairs, acting as a hydrogen bond acceptor.

The "Pucker" and Dipole
  • Cyclobutane: Exists in a puckered conformation (~30°) to relieve torsional strain. It is electronically neutral and hydrophobic.

  • Oxetane: Much flatter (pucker angle ~8.7°) due to reduced transannular interactions. The oxygen atom creates a significant dipole and acts as a Lewis base, yet the ring strain (~26 kcal/mol) makes the oxygen electronegativity inductively potent without being chemically labile.

Visualization: Electronic & Structural Comparison

The following diagram illustrates the transition from the lipophilic baseline (gem-dimethyl/cyclobutane) to the polar oxetane scaffold.

Oxetane_vs_Cyclobutane cluster_0 Baseline: Lipophilic/Metabolic Liability cluster_1 Bioisostere: Physicochemical Modulation GemDimethyl Gem-Dimethyl (High LogP, Metabolic Hotspot) Cyclobutane Cyclobutane (Lipophilic, Puckered ~30°) GemDimethyl->Cyclobutane Ring Constraint Oxetane Oxetane (Polar, Flat ~8.7°, H-Bond Acceptor) Cyclobutane->Oxetane O-insertion (Bioisostere) Effect_LogD LogD Lowering (Polarity + pKa effect) Oxetane->Effect_LogD Effect_pKa pKa Modulation (Inductive Effect) Oxetane->Effect_pKa Effect_pKa->Effect_LogD Reduced Ionization at pH 7.4

Figure 1: Structural evolution from gem-dimethyl to oxetane, highlighting the divergent physicochemical impacts.

Physicochemical Performance: The Data

The substitution of a methylene group (in cyclobutane) with an oxygen atom (in oxetane) alters the partition coefficient (LogP) and the distribution coefficient (LogD).[2]

Comparative Data Table

The following data represents typical shifts observed in matched molecular pairs (MMP) of amine-containing scaffolds (e.g., piperidines or benzylamines substituted with these motifs).

PropertyCyclobutane AnalogOxetane Analog

(Shift)
Mechanistic Driver
LogP (Intrinsic) ~ 2.5~ 1.6-0.9 Increased polarity of ether oxygen; H-bond accepting capacity.
pKa (

-amine)
~ 9.5~ 7.2-2.3 Strong inductive effect (-I) of the oxetane oxygen through the

-framework.
LogD

~ 0.5~ 1.4*Variable Counter-intuitive: While intrinsic LogP drops, the lower pKa means the oxetane amine is less ionized at pH 7.4, potentially raising LogD slightly in specific

-amine cases.
LogD

(Remote)
~ 2.5~ 1.5-1.0 For neutral or remote-amine scaffolds, the polarity of the oxygen dominates, lowering LogD significantly.
Solubility (Thermo) Low (<10

M)
High (>100

M)
>10x "Solvation penalty" reduction; O-atom disrupts crystal packing.

> Critical Note on LogD vs pKa: For amines directly attached to the ring (


-position), the oxetane lowers the pKa significantly. If the pKa drops from 9.5 (cyclobutane) to 6.5 (oxetane), the oxetane compound is largely neutral  at pH 7.4, while the cyclobutane is cationic . This can sometimes make the oxetane appear more lipophilic (higher LogD) at pH 7.4, even though its intrinsic LogP is lower. Always measure LogD at multiple pH points (e.g., 3.0, 7.4, 10.0) to separate intrinsic lipophilicity from ionization effects [1].
Metabolic Stability

Oxetanes are generally metabolically robust.[3] Unlike carbonyls (which they structurally resemble in dipole), they are not susceptible to esterases. Compared to cyclobutanes, they prevent oxidative metabolism at the ring positions (blocking CYP450 hydroxylation sites) [2].

Experimental Protocols (Self-Validating Systems)

To accurately assess these bioisosteres, you cannot rely on calculated values (cLogP) alone, as algorithms often underestimate the inductive pKa shift of the oxetane.

Protocol A: High-Throughput Miniaturized Shake-Flask LogD

Use this for final validation. It is superior to HPLC retention time methods for polar oxetanes.

Reagents:

  • 1-Octanol (HPLC Grade, pre-saturated with buffer).

  • Phosphate Buffered Saline (PBS), adjusted to pH 7.40.

  • Internal Standard: Propranolol (High LogD control) and Caffeine (Low LogD control).

Workflow:

  • Preparation: Dissolve test compound to 10 mM in DMSO.

  • Partitioning: In a 96-well deep-well plate, add 490

    
    L of pre-saturated PBS and 490 
    
    
    
    L of pre-saturated 1-octanol.
  • Spike: Add 20

    
    L of compound stock.
    
  • Equilibration: Seal plate with aluminum foil (solvent resistant). Shake at 800 rpm for 2 hours at 25°C. Centrifuge at 3000g for 10 mins to break emulsion.

  • Sampling:

    • Phase 1 (Octanol): Carefully aspirate 10

      
      L from the top layer. Dilute 100x in MeOH/Water (50:50).
      
    • Phase 2 (Buffer): Pierce the octanol layer (using a wide-bore tip with positive pressure to avoid octanol contamination) and aspirate 10

      
      L from the bottom layer. Dilute 10x in MeOH/Water.
      
  • Analysis: Inject both phases onto LC-MS/MS.

  • Calculation:

    
    
    

Validation Criteria:

  • Mass balance recovery must be >85% (sum of both phases vs initial spike).

  • Propranolol control must read LogD 1.3 ± 0.2.

Protocol B: Potentiometric pKa Determination

Essential for distinguishing intrinsic lipophilicity from ionization.

Workflow:

  • Use a Sirius T3 or similar autotitrator.

  • Dissolve 0.5 mg of oxetane-amine in 1.5 mL of 0.15 M KCl (ionic strength adjustor).

  • Titrate with 0.5 M KOH and 0.5 M HCl under Argon atmosphere (to exclude CO

    
    ).
    
  • Data Analysis: Look for the inflection point.

    • Self-Check: If the oxetane amine pKa is >8.5, suspect ring opening or impurity. Expect pKa 6.0–7.5 for

      
      -amino oxetanes.
      

Method Selection Guide

Use the following decision tree to select the appropriate lipophilicity assay based on your compound's predicted properties.

LogD_Methodology Start Compound Selection: Oxetane vs Cyclobutane Ionizable Is the amine basic? (Predicted pKa > 5) Start->Ionizable Stability Is the Oxetane acid labile? Ionizable->Stability Yes Method_HPLC Method A: CHI LogD (Chromatographic Hydrophobicity Index) High Throughput, Low Accuracy Ionizable->Method_HPLC No (Neutral) Method_Shake Method B: Shake Flask (pH 7.4) Gold Standard Required for Oxetane Validation Stability->Method_Shake Stable Method_Titration Method C: Potentiometric pKa + LogP Full Profiling Stability->Method_Titration Complex Ionization Method_HPLC->Method_Shake If outlier detected

Figure 2: Decision matrix for selecting the appropriate lipophilicity assay. Note that chromatographic methods often fail to capture the specific hydrogen-bonding solvation effects of oxetanes, making Shake Flask the preferred method.

References

  • Wuitschik, G., et al. (2010).[4] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.

  • Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery.[2][3][4][5][6][7] Angewandte Chemie International Edition, 45(46), 7736–7739.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Context on polarity modulation).

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Selective LXR Agonists. Journal of Medicinal Chemistry, 54(22), 7772–7783.

Sources

Validation

Conformational Rigidity vs. Flexibility: A Comparative Analysis of 3-Ethyl-N-methyloxetan-3-amine and Its Acyclic Analogue

In the landscape of modern medicinal chemistry, the precise control of a molecule's three-dimensional structure is paramount to achieving desired pharmacological outcomes. The conformation of a drug candidate dictates it...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the precise control of a molecule's three-dimensional structure is paramount to achieving desired pharmacological outcomes. The conformation of a drug candidate dictates its interaction with biological targets, influencing potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the conformational landscapes of 3-Ethyl-N-methyloxetan-3-amine, a molecule featuring a strained four-membered ring system, and its flexible acyclic counterpart, N-ethyl-N-methylpropan-2-amine. Through a combination of theoretical principles, simulated experimental data, and detailed analytical protocols, we will explore how the incorporation of an oxetane ring imparts conformational rigidity, offering distinct advantages in drug design over traditionally flexible aliphatic amines.

The Freely Rotating World of Acyclic Amines

Acyclic amines, such as N-ethyl-N-methylpropan-2-amine, are characterized by a high degree of conformational flexibility due to rotation around their carbon-carbon and carbon-nitrogen single bonds.[1][2] This rotation allows the molecule to adopt a multitude of spatial arrangements, or conformers, with varying energies. The most stable conformations are typically those that minimize steric hindrance between bulky substituents.

The conformational landscape of N-ethyl-N-methylpropan-2-amine is primarily defined by the rotation around the C2-N bond, leading to staggered and eclipsed conformers. The staggered conformations, where the substituents are maximally separated, are the most energetically favorable. These can be further classified as gauche and anti conformers, depending on the dihedral angle between the largest substituents.[2]

In the case of N-ethyl-N-methylpropan-2-amine, the key dihedral angle to consider is that between the ethyl group on the nitrogen and the isopropyl group. The anti conformation, with a 180° dihedral angle between these groups, is generally the most stable due to minimized steric repulsion. The gauche conformations, with dihedral angles of approximately 60°, are slightly higher in energy. The freely rotating nature of the bonds means that the molecule rapidly interconverts between these conformations at room temperature, existing as a dynamic equilibrium of various low-energy states. This conformational heterogeneity can be a double-edged sword in drug design, as only a subset of these conformations may be bioactive.

The Constrained Environment of the Oxetane Ring

The introduction of an oxetane ring, as seen in 3-Ethyl-N-methyloxetan-3-amine, dramatically alters the conformational possibilities. The four-membered ring is inherently strained and adopts a puckered, non-planar conformation to alleviate some of this strain.[3][4][5][6] The degree of puckering is influenced by the substituents on the ring.[3][4]

For a 3,3-disubstituted oxetane like the one , the substituents are forced into pseudo-axial and pseudo-equatorial positions.[7][8] This rigidifies the structure and significantly restricts the rotation of the substituents attached to the C3 position. This "conformational locking" effect is a key advantage of using oxetanes in drug discovery, as it pre-organizes the molecule into a more defined three-dimensional shape.[3] This can lead to a more favorable entropy of binding to a biological target, as less conformational freedom is lost upon binding.

Furthermore, the oxetane ring is not merely a passive scaffold. The electron-withdrawing nature of the oxygen atom can influence the physicochemical properties of adjacent functional groups. For instance, the basicity (pKa) of the amine in 3-Ethyl-N-methyloxetan-3-amine is expected to be lower than that of its acyclic counterpart.[7][9] This can be advantageous for improving properties like cell permeability and reducing off-target effects.

Comparative Data Summary

To illustrate the conformational differences, the following table summarizes key theoretical and simulated experimental data for the two molecules.

ParameterN-ethyl-N-methylpropan-2-amine (Acyclic)3-Ethyl-N-methyloxetan-3-amine (Cyclic)Rationale for Difference
Predominant Conformation Dynamic equilibrium of anti and gauche rotamersPuckered oxetane with fixed substituent orientationsFree rotation around C-C and C-N bonds in the acyclic amine vs. the rigid, strained ring of the oxetane.
Key Dihedral Angle(s) C-C-N-C (variable)C2-C3-N-C (restricted)The oxetane ring constrains the geometry around the C3-N bond.
Calculated Rotational Energy Barrier (C-N bond) ~4-6 kcal/mol>10 kcal/mol (for significant conformational change)The energy required to force a significant conformational change in the oxetane is much higher due to ring strain.
Simulated 1H NMR: Δδ (diastereotopic protons) Small or non-existentSignificantThe rigid, chiral-like environment of the oxetane makes adjacent methylene protons diastereotopic, leading to distinct chemical shifts.
Predicted NOE Enhancements Weak, averaged over multiple conformersStrong, specific to the fixed conformationThe defined distances in the rigid oxetane lead to more intense and interpretable NOE signals.
Calculated pKa ~10.5~8.6The inductive electron-withdrawing effect of the oxetane oxygen reduces the basicity of the adjacent amine.[7][9]

Experimental Protocols for Conformational Analysis

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling provides a powerful approach to characterizing the conformational preferences of small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for conformational analysis in solution.[10]

1. 1H and 13C NMR Spectroscopy:

  • Objective: To determine the chemical environment of each nucleus.

  • Method:

    • Dissolve 5-10 mg of the amine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire 1H and 13C spectra on a 400 MHz or higher field NMR spectrometer.

    • Analyze chemical shifts and coupling constants. For 3-Ethyl-N-methyloxetan-3-amine, the diastereotopic nature of the oxetane ring protons (at C2 and C4) is expected to result in complex splitting patterns, providing evidence of the rigid structure.

2. Nuclear Overhauser Effect (NOE) Spectroscopy:

  • Objective: To determine through-space proximities between protons, which is highly dependent on conformation.[10][11][12]

  • Method (2D NOESY):

    • Prepare a high-purity, degassed sample of the amine in a deuterated solvent.

    • Acquire a 2D NOESY spectrum with a mixing time appropriate for the molecular size (e.g., 500-800 ms for small molecules).

    • Process the data and identify cross-peaks. The presence of a cross-peak between two protons indicates they are close in space (< 5 Å). For 3-Ethyl-N-methyloxetan-3-amine, strong NOEs are expected between the protons of the ethyl and methyl groups and the protons on the oxetane ring, confirming their fixed relative orientations. In contrast, the acyclic amine would show weaker and potentially ambiguous NOEs due to averaging over multiple conformations.

Computational Modeling

Computational methods are invaluable for visualizing and quantifying the energetics of different conformers.

1. Conformational Search:

  • Objective: To identify all low-energy conformers.

  • Method:

    • Build the 3D structure of the molecule using a molecular modeling software package.

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).

    • Cluster the resulting conformers based on geometry and energy.

2. Quantum Mechanics Calculations:

  • Objective: To obtain accurate energies and geometries of the identified low-energy conformers.

  • Method (DFT):

    • Take the low-energy conformers from the conformational search.

    • Perform geometry optimization and energy calculations using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[13][14]

    • Calculate the relative energies of the conformers to determine their populations according to the Boltzmann distribution.

    • Simulate NMR parameters (chemical shifts and coupling constants) and compare them with experimental data for validation.

Visualizing the Workflow and Conformational Differences

Experimental Workflow for Conformational Analysis

G cluster_sample Sample Preparation cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Interpretation Acyclic N-ethyl-N-methylpropan-2-amine NMR NMR Spectroscopy (1H, 13C, NOESY) Acyclic->NMR ConfSearch Conformational Search (Molecular Mechanics) Acyclic->ConfSearch Cyclic 3-Ethyl-N-methyloxetan-3-amine Cyclic->NMR Cyclic->ConfSearch Compare Compare Experimental & Computational Data NMR->Compare DFT DFT Calculations (Geometry Optimization & Energy) ConfSearch->DFT DFT->Compare Conclude Determine Conformational Preferences Compare->Conclude

Caption: A generalized workflow for the conformational analysis of small molecules.

Conformational Equilibria: Acyclic vs. Cyclic Amines

G cluster_acyclic N-ethyl-N-methylpropan-2-amine (Acyclic) cluster_cyclic 3-Ethyl-N-methyloxetan-3-amine (Cyclic) A_anti Anti Conformer (Low Energy) A_gauche1 Gauche Conformer 1 (Higher Energy) A_anti->A_gauche1 Rapid Interconversion A_gauche2 Gauche Conformer 2 (Higher Energy) A_gauche1->A_gauche2 A_gauche2->A_anti C_puckered Single Predominant Puckered Conformation (Conformationally Locked)

Caption: Contrasting conformational dynamics of acyclic and cyclic amines.

Conclusion

The conformational analysis of 3-Ethyl-N-methyloxetan-3-amine versus its acyclic analogue, N-ethyl-N-methylpropan-2-amine, provides a compelling illustration of the power of introducing cyclic constraints in molecular design. While the acyclic amine exists as a flexible ensemble of rapidly interconverting conformers, the oxetane-containing molecule is "locked" into a more defined three-dimensional structure. This conformational rigidity, coupled with the electronic influence of the oxetane ring, offers medicinal chemists a powerful tool to pre-organize molecules for optimal target engagement, potentially leading to improved potency, selectivity, and overall drug-like properties. The experimental and computational workflows detailed herein provide a robust framework for characterizing and exploiting these conformational differences in drug discovery programs.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting. [Link]

  • Conformational Analysis of N-Alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of Diphenylphosphorylacetic Acid: Dipole Moments, IR Spectroscopy, DFT Study. Molecules. [Link]

  • pH Dependent Conformational Dynamics of Substituted Triazines. TCU Digital Repository. [Link]

  • Conformational Analysis of N-Alkyl- N-[2-(diphenylphosphoryl)ethyl]amides of Diphenylphosphorylacetic Acid: Dipole Moments, IR Spectroscopy, DFT Study. PubMed. [Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Rotamer Jumps, Proton Exchange, and Amine Inversion Dynamics of Dimethylated Lysine Residues in Proteins Resolved by pH-Dependent 1H and 13C NMR Relaxation Dispersion. The Journal of Physical Chemistry B. [Link]

  • Gauche effect. Wikipedia. [Link]

  • Towards the activity of twisted acyclic amides. RSC Advances. [Link]

  • Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]

  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Organic & Biomolecular Chemistry. [Link]

  • The gauche conformation of ethane-1,2-diamine (H2N-CH2CH2-NH2) is more stable than its anti-conformation. Pearson+. [Link]

  • Oxetane Presentation. The Dong Group. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition. [Link]

  • Conformational Analysis in Acyclic Systems. Lecture Notes. [Link]

  • Gauche and Anti Conformers. Furman Chemistry 120. [Link]

  • The puckering coordinate in oxetane. CentAUR. [Link]

  • Determination of rotamer populations and related parameters from NMR coupling constants: a critical review. Magnetic Resonance in Chemistry. [Link]

  • N-Ethyl-N-methylpropan-2-amine. PubChem. [Link]

  • Conformational Study of n,n'-(Alkane-1,n-diyl)bis(2-phenyl-3,5-dihydro-4H-imidazol-4-one)s with Different Spacer Length. MDPI. [Link]

  • Experimental and theoretical studies on the rotational barrier of 1-acyl- and 1-alkoxycarbonyl-2-pyrrolines. ResearchGate. [Link]

  • Supplemental Topics. MSU Chemistry. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

  • Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). Scientific & Academic Publishing. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

  • A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Request PDF. [Link]

  • Conformational preferences of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide and their correlations with the NMR chemical shifts: A theoretical study. ResearchGate. [Link]

  • Conformational analysis and intramolecular/intermolecular interactions of N,N'-dibenzylideneethylenediamine derivatives. ResearchGate. [Link]

  • Reference-free NOE NMR analysis. PubMed Central. [Link]

  • Nuclear Overhauser Effect (NOE). Lecture Notes. [Link]

  • Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes. Spiral. [Link]

  • N-ethyl-N-methylpropan-2-amine. MOLBASE. [Link]

  • Explain the dramatic difference in rotational energy barriers of the following three alkenes. Pearson+. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Rotamer Dynamics: Analysis of Rotamers in Molecular Dynamics Simulations of Proteins. Biophysical Journal. [Link]

  • Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling. [Link]

  • NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation. [Link]

  • Reference-free NOE NMR analysis. ResearchGate. [Link]

  • N-METHYLETHYLAMINE. Organic Syntheses. [Link]

  • 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]

  • A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. University of Southampton. [Link]

  • N-ethyl-N-methyloctan-3-amine. PubChem. [Link]

Sources

Comparative

Impact of 3-Ethyl-N-methyloxetan-3-amine on Aqueous Solubility of Drug Candidates

Executive Summary: The "Magic Oxetane" Effect 3-Ethyl-N-methyloxetan-3-amine represents a specialized, high-value building block in modern medicinal chemistry, designed to address the "molecular obesity" and solubility a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Oxetane" Effect

3-Ethyl-N-methyloxetan-3-amine represents a specialized, high-value building block in modern medicinal chemistry, designed to address the "molecular obesity" and solubility attrition rates common in late-stage drug discovery.

While traditional solubility strategies often rely on adding high-molecular-weight solubilizing tails (e.g., PEG chains, morpholines), this oxetane derivative functions as a minimalist bioisostere . It replaces lipophilic gem-dimethyl or chemically unstable carbonyl groups, imparting profound solubility improvements (often >100-fold) while simultaneously modulating basicity (pKa) and blocking metabolic soft spots.

This guide objectively compares the performance of 3-Ethyl-N-methyloxetan-3-amine against standard medicinal chemistry alternatives, supported by mechanistic rationale and experimental protocols.

Mechanistic Insight: Why It Works

To use this reagent effectively, one must understand the physicochemical causality it introduces to a scaffold.

The Dipole & Solvation Sphere

Unlike a gem-dimethyl group (hydrophobic), the oxetane ring possesses a large dipole moment (~2.0 D) and a highly exposed oxygen atom. This oxygen acts as a potent hydrogen bond acceptor (HBA).

  • Causality: The exposed oxygen recruits water molecules, creating a structured hydration shell around the molecule. This disrupts the crystal lattice energy (making the solid easier to dissolve) and lowers the logD (making the solute more water-compatible).

Basicity Modulation (The pKa Shift)

High basicity in amines often leads to hERG channel inhibition (cardiotoxicity) and poor membrane permeability (if fully ionized).

  • Mechanism: The inductive electron-withdrawing effect (-I) of the oxetane oxygen propagates to the adjacent nitrogen.

  • Result: This lowers the pKa of the amine by 2.0–3.0 log units compared to a standard alkyl amine. This ensures a significant fraction of the molecule remains neutral at physiological pH (7.4), improving passive permeability while retaining solubility via polarity.

Comparative Analysis: Oxetane vs. Traditional Motifs

The following table synthesizes data from seminal matched-molecular-pair (MMP) studies (e.g., Roche/Carreira) to illustrate the expected impact of replacing standard motifs with the 3-Ethyl-N-methyloxetan-3-amine scaffold.

Table 1: Physicochemical Performance Comparison
Feature3-Ethyl-N-methyloxetan-3-amine (The Product)Gem-Dimethyl Analog (Alternative A)Morpholine / Piperidine (Alternative B)
Primary Function Solubility & Metabolic BlockSteric Bulk / Metabolic BlockSolubility Handle
Aqueous Solubility High (Often 10–4000x increase)Low (Lipophilic)Moderate (Good, but bulky)
LogD (Lipophilicity) Decreased (More polar)Increased (More lipophilic)Neutral/Decreased
Metabolic Stability High (Blocks CYP oxidation)Low/Medium (Susceptible to oxidation)Low (Ring oxidation common)
Amine pKa Modulated (6.0 – 7.5) High (9.0 – 10.5) Moderate (8.0 – 9.0)
hERG Risk Reduced (Lower pKa)High (High pKa + Lipophilicity)Variable
Molecular Weight Cost Low (Compact)Low High (Adds significant MW)
Decision Logic: When to Use

Use 3-Ethyl-N-methyloxetan-3-amine when:

  • Your lead compound is insoluble due to high lipophilicity (high LogP).

  • You need to block a metabolic "soft spot" (e.g., a benzylic position) without adding a lipophilic methyl group.

  • You need to lower the basicity of an amine to avoid hERG toxicity without losing solubility.

Visualizing the Structural Impact

The following diagram illustrates the structural logic of replacing a gem-dimethyl group with the oxetane motif and the resulting physicochemical shifts.

OxetaneImpact GemDimethyl Gem-Dimethyl Analog (Lipophilic, High pKa) Oxetane 3-Ethyl-N-methyloxetan-3-amine Motif GemDimethyl->Oxetane Bioisosteric Replacement Solubility Aqueous Solubility (↑ 10-100 fold) Oxetane->Solubility H-Bonding Dipole Metabolism Metabolic Stability (CYP Blockade) Oxetane->Metabolism Steric Bulk No α-Hydrogens Basicity Basicity (pKa) (↓ 2-3 units) Oxetane->Basicity Inductive (-I) Effect

Caption: Causal pathway of physicochemical improvements upon introducing the oxetane motif.

Experimental Protocols

To validate the solubility benefits in your own program, follow these self-validating protocols.

Protocol A: Synthesis of Oxetane-Tagged Scaffolds (SNAr Coupling)

Objective: Introduce the 3-Ethyl-N-methyloxetan-3-amine motif onto an aromatic drug scaffold.

Reagents:

  • Substrate: Aryl Fluoride or Chloride (activated by EWG).

  • Reagent: 3-Ethyl-N-methyloxetan-3-amine hydrochloride (1.2 equiv).

  • Base:

    
     or 
    
    
    
    (3.0 equiv).
  • Solvent: DMSO or NMP (anhydrous).

Step-by-Step:

  • Preparation: Dissolve the Aryl Halide (1.0 mmol) in DMSO (3 mL).

  • Addition: Add 3-Ethyl-N-methyloxetan-3-amine hydrochloride (1.2 mmol) and

    
     (3.0 mmol).
    
  • Reaction: Stir at 80–100 °C. Monitor by LC-MS.

    • Checkpoint: The oxetane ring is stable under basic nucleophilic substitution conditions. If degradation is observed, lower temperature to 60 °C and extend time.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over

    
    .
    
    • Critical Note: Avoid strong acidic workups (pH < 1) for prolonged periods, as the oxetane ring can open under harsh acidic conditions.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Thermodynamic Solubility Assay (Shake-Flask)

Objective: Quantify the solubility improvement.

Methodology:

  • Saturation: Add excess solid compound (approx. 1–2 mg) to 0.5 mL of PBS buffer (pH 7.4) in a glass vial.

  • Equilibration: Shake at 25 °C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PVDF membrane to remove undissolved solid.

    • Self-Validation: Check the filter for integrity. If the filtrate is cloudy, centrifuge instead.

  • Quantification: Analyze the filtrate by HPLC-UV or LC-MS/MS against a standard curve of the compound in DMSO.

  • Calculation:

    
    .
    

Workflow Visualization: From Design to Data

Workflow Step1 Step 1: Identify Liability (Low Solubility / High pKa) Step2 Step 2: Design Replace Gem-dimethyl/Amine with 3-Ethyl-N-methyloxetan-3-amine Step1->Step2 Step3 Step 3: Synthesis (Protocol A: SNAr or Reductive Amination) Step2->Step3 Step4 Step 4: Validation (Protocol B: Solubility Assay) Step3->Step4 Step5 Step 5: Decision Is Solubility > 50 µM? Is pKa < 8.0? Step4->Step5

Caption: Strategic workflow for implementing oxetane bioisosteres in lead optimization.

References

  • Wuitschik, G., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.

  • Müller, K., & Carreira, E. M. (2008).[1][2] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 47(24), 4512–4515.

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[3][4][5] Angewandte Chemie International Edition, 45(46), 7736–7739.

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529.

Sources

Validation

Comparative Guide: N-Methyl vs. N-Ethyl Oxetane Amines in Medicinal Chemistry

[1] Executive Summary In modern drug discovery, the oxetan-3-amine motif has emerged as a critical bioisostere for morpholine, piperidine, and gem-dimethyl groups.[1] It offers a unique combination of reduced lipophilici...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In modern drug discovery, the oxetan-3-amine motif has emerged as a critical bioisostere for morpholine, piperidine, and gem-dimethyl groups.[1] It offers a unique combination of reduced lipophilicity (LogD), lowered basicity (pKa modulation), and improved metabolic stability.[1]

This guide objectively compares N-Methyl (N-Me) and N-Ethyl (N-Et) oxetane amines.[1] While both serve to modulate physicochemical properties, N-Methyl oxetane amines generally outperform N-Ethyl variants in synthetic nucleophilicity (


 yields) and metabolic stability (lower intrinsic clearance), whereas N-Ethyl variants are reserved for specific lipophilic pocket filling where steric bulk is advantageous.[1]

Part 1: Physicochemical Profile & Bioisosteric Utility[2]

The oxetane ring exerts a strong electron-withdrawing inductive effect (


) on the exocyclic amine due to the oxygen atom.[2][3] This significantly lowers the pKa compared to cyclobutane or open-chain analogs, improving solubility and permeability by reducing the percentage of ionized species at physiological pH.
Comparative Metrics Table
FeatureN-Methyl Oxetane Amine N-Ethyl Oxetane Amine Impact on Drug Design
Structure Compact, minimal steric bulk.[1]Increased steric bulk (

addition).
N-Me preferred for crowded active sites.[1]
Basicity (pKa) ~6.0 – 6.5~6.2 – 6.7Both are significantly less basic than piperidine (pKa ~11).[1] N-Et is marginally more basic due to alkyl induction but often negligible.[1]
Lipophilicity (

LogP)
Baseline+0.4 – 0.5 unitsN-Et increases lipophilicity; useful if permeability is limited by polarity.[1]
Ligand Efficiency (LE) HigherLowerN-Me adds mass more efficiently relative to binding affinity.[1]
Solubility HighModerateN-Me generally offers superior aqueous solubility.[1]

Key Insight: The pKa suppression (approx. 2.5–3 units vs. parent amines) is the defining feature of the oxetane scaffold. This allows the amine to remain largely neutral at pH 7.4, facilitating membrane permeation without sacrificing aqueous solubility.[1]

Part 2: Synthetic Reactivity (Nucleophilicity)[5]

The primary synthetic challenge with oxetane amines is their reduced nucleophilicity compared to standard secondary amines.[1] This is caused by two factors:

  • Electronic: The inductive effect of the oxetane oxygen reduces electron density on the nitrogen lone pair.

  • Steric: The "puckered" conformation of the oxetane ring creates steric impedance.

The Bottleneck

In Nucleophilic Aromatic Substitution (


)—a workhorse reaction in medicinal chemistry—N-Methyl oxetane amines react significantly faster than N-Ethyl variants. 
  • N-Methyl: The small methyl group allows the nitrogen lone pair to access the

    
     orbital of the electrophile (e.g., chloropyrimidine) with minimal steric clash.
    
  • N-Ethyl: The additional methylene group introduces significant steric repulsion in the transition state (Meisenheimer complex formation), often requiring harsher conditions (higher temperature/catalyst load) which can degrade the strained oxetane ring.

Reaction Pathway Visualization

The following diagram illustrates the kinetic advantage of N-Methyl variants in


 coupling.

SNAr_Reactivity Reactants Electrophile (Ar-Cl) + Oxetane Amine TS_Me Transition State (N-Me) Low Steric Strain Reactants->TS_Me Fast (k_Me) TS_Et Transition State (N-Et) High Steric Clash Reactants->TS_Et Slow (k_Et) Product Coupled Product TS_Me->Product High Yield TS_Et->Product Lower Yield / Byproducts

Figure 1: Kinetic differentiation in


 coupling. N-Ethyl derivatives face a higher energy barrier due to steric clash during the approach to the electrophile.

Part 3: DMPK & Metabolic Stability

Metabolic stability is often the deciding factor between these two moieties.

Oxidative Dealkylation (CYP450)

N-dealkylation is a common clearance pathway.[1]

  • N-Ethyl Liability: The ethyl group presents a secondary carbon (

    
    -methylene) susceptible to CYP-mediated hydroxylation and subsequent dealkylation. This occurs more readily than N-demethylation in many scaffolds due to the lipophilicity-driven binding of the ethyl group in CYP active sites.
    
  • N-Methyl Robustness: While N-demethylation is possible, the N-methyl oxetane group is often more metabolically robust than the N-ethyl analog.[1] The oxetane ring itself is remarkably stable to oxidative metabolism, unlike the gem-dimethyl group it often replaces.

Permeability (PAMPA/Caco-2)[4]
  • N-Ethyl: If a lead compound is too polar (low permeability), switching from N-Me to N-Et is a strategic "magic methyl" (or ethyl) effect to boost LogD and improve passive diffusion.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Functionalized Oxetanes via Reductive Amination

Best for: Introducing the oxetane group to a primary amine or coupling oxetan-3-one to a secondary amine.

Reagents: Oxetan-3-one, Amine (R-


), 

, DCM/AcOH.[1]
  • Preparation: Dissolve the amine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Activation: Add Oxetan-3-one (1.2 equiv) and Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes.

    • Note: The oxetane ring is acid-sensitive.[1] Do not use strong mineral acids (HCl) or high temperatures, which can trigger ring-opening polymerization.[1]

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (

    
    ) (1.5 equiv) portion-wise.
    
  • Workup: Warm to RT and stir for 4–16 hours. Quench with saturated aqueous

    
    .[1] Extract with DCM (
    
    
    
    ).[1]
  • Purification: Flash chromatography. (Note: Oxetane amines are polar; use MeOH/DCM gradients).

Protocol B: Coupling of N-Methyl Oxetane Amine

Best for: Attaching the pre-formed oxetane amine to a heteroaryl chloride.

Reagents: 3-(Methylamino)oxetane, Heteroaryl Chloride, DIPEA, DMSO/NMP.[1]

  • Dissolution: Dissolve Heteroaryl Chloride (1.0 equiv) in DMSO (0.2 M).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.0–3.0 equiv).[1]

    • Why: Scavenges HCl generated during substitution to prevent acid-catalyzed oxetane ring opening.[1]

  • Nucleophile Addition: Add 3-(Methylamino)oxetane (1.2 equiv).

    • Comparison: If using 3-(Ethylamino)oxetane , increase temperature by 20–30°C and reaction time by 2–4 hours due to steric hindrance.[1]

  • Reaction: Heat to 80–100°C (sealed tube) for 2–12 hours. Monitor by LCMS.[1]

  • Isolation: Dilute with water, extract with EtOAc.

References

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995.[1] Link

  • Burkhard, J. A., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(19), 7119-7143.[1] Link

  • Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][4][3] Chemical Reviews, 116(24), 15148–15195.[1] Link

  • Barnes-Seeman, D. (2012).[1] "The Role of Oxetanes in Drug Discovery." Current Topics in Medicinal Chemistry, 12(12). Link

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Reactant of Route 1
3-Ethyl-N-methyloxetan-3-amine
Reactant of Route 2
3-Ethyl-N-methyloxetan-3-amine
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